(+)-Methylephedrine hydrochloride
Description
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Properties
CAS No. |
54114-10-2 |
|---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H/t9-,11-;/m1./s1 |
InChI Key |
NTCYWJCEOILKNG-FOKYBFFNSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C.Cl |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C.Cl |
Other CAS No. |
54114-10-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (+)-Methylephedrine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Methylephedrine hydrochloride is a sympathomimetic amine belonging to the phenethylamine (B48288) and amphetamine chemical classes. As the hydrochloride salt of the dextrorotatory enantiomer of methylephedrine, it exhibits distinct stereochemical properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and relevant experimental protocols for its synthesis and analysis. Furthermore, this document outlines its primary mechanism of action as an adrenergic receptor agonist and presents this information through detailed diagrams and structured data for ease of reference by researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] While many reported physical properties pertain to the racemic mixture (dl-methylephedrine hydrochloride), specific data for the dextrorotatory enantiomer are crucial for stereospecific applications. The quantitative data for this compound, along with its racemic and levorotatory counterparts, are summarized in Table 1.
| Property | This compound | dl-Methylephedrine Hydrochloride | References |
| Synonyms | d-Methylephedrine hydrochloride | (±)-Methylephedrine hydrochloride | [2] |
| CAS Number | 54114-10-2 | 18760-80-0 | [2] |
| Molecular Formula | C₁₁H₁₈ClNO | C₁₁H₁₈ClNO | [2] |
| Molecular Weight | 215.72 g/mol | 215.72 g/mol | [2] |
| Melting Point | 192°C | 207-211°C | [3] |
| Specific Rotation [α]D | +30.1° | 0° | [3] |
| Appearance | White crystalline powder | White crystalline powder | [1] |
| Solubility | Freely soluble in water, soluble in ethanol (B145695) | Freely soluble in water, soluble in ethanol (95), slightly soluble in acetic acid (100), practically insoluble in acetic anhydride (B1165640) and diethyl ether | [4][5] |
Molecular Structure
The systematic IUPAC name for (+)-Methylephedrine is (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol.[2] The hydrochloride salt is formed by the protonation of the tertiary amine. The stereochemistry of the two chiral centers is critical to its biological activity.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of Methylephedrine Hydrochloride from Ephedrine (B3423809) Hydrochloride
A common method for the N-methylation of ephedrine to yield methylephedrine is the Eschweiler-Clarke reaction. This procedure involves reductive amination using formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent.
Materials:
-
(+)-Ephedrine hydrochloride
-
Formalin (36% formaldehyde solution)
-
Formic acid (85%)
-
Pyridine (B92270) (catalyst)
-
Water
-
Hydrochloric acid
-
Activated carbon
-
Acetone
Procedure:
-
In a suitable reaction flask, combine 8 g of (+)-ephedrine hydrochloride, 3.6 g of formalin, and 2.5 g of formic acid.
-
Add a catalytic amount of pyridine (e.g., 0.3 g).
-
Heat the mixture in an oil bath at 100-110°C for approximately 30-60 minutes, or until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and add 3.5 ml of water, 0.16 g of hydrochloric acid, and a small amount of activated carbon.
-
Heat the solution to dissolve the solids, then filter to remove the activated carbon.
-
Cool the filtrate to precipitate the this compound crystals.
-
Collect the crystals by filtration and wash with a small amount of cold acetone.
-
Dry the crystals to obtain the final product.
This process can be adapted for the synthesis of the levorotatory or racemic forms by starting with the corresponding ephedrine hydrochloride stereoisomer.
Analytical Characterization
GC-MS is a robust method for the identification and quantification of methylephedrine in various matrices.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., HP 5890 GC with a mass selective detector).
-
DB-5 column (or equivalent).
-
Helium carrier gas.
Procedure:
-
Sample Preparation: Perform an alkaline extraction of the sample (e.g., from a biological matrix). Proadifen can be used as an internal standard.
-
GC Conditions:
-
Injector temperature: 275°C
-
Detector temperature: 300°C
-
Carrier gas flow rate: 1 mL/min
-
A suitable temperature program should be used to achieve separation from other analytes.
-
-
MS Conditions:
-
Full scan electron impact ionization.
-
-
Analysis: The retention time and mass spectrum of the analyte are compared to a known standard of (+)-methylephedrine.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of methylephedrine hydrochloride will show characteristic absorptions for the hydroxyl group, the aromatic ring, and the amine salt.
Mechanism of Action: Adrenergic Signaling
This compound is a sympathomimetic agent that exerts its effects by acting as an agonist at α- and β-adrenergic receptors. This action mimics the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.
Upon binding to adrenergic receptors, particularly β₂-adrenergic receptors in the bronchial smooth muscle, a conformational change in the receptor activates the associated G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[2] Its action on α-adrenergic receptors in the vasculature of the nasal mucosa leads to vasoconstriction, resulting in a decongestant effect.
Caption: Simplified adrenergic signaling pathway of (+)-Methylephedrine.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound. The tabulated data allows for easy comparison with related compounds, and the outlined experimental protocols provide a foundation for its synthesis and analysis. The visualization of its structure and signaling pathway serves to further elucidate its characteristics for researchers and professionals in the pharmaceutical sciences. A clear understanding of the stereospecific properties of this compound is essential for its potential applications in drug development and research.
References
The Core Mechanism of (1R,2S)-(−)-N-Methylephedrine in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-(−)-N-Methylephedrine , a readily available chiral amino alcohol, serves as a versatile and effective chiral auxiliary and ligand in asymmetric synthesis. Its utility lies in its ability to induce stereoselectivity in a variety of chemical transformations, leading to the preferential formation of one enantiomer of a chiral product. This technical guide provides an in-depth analysis of the core mechanisms of action of (1R,2S)-(−)-N-methylephedrine in two key applications: the diastereoselective alkylation of amide enolates and the enantioselective addition of organozinc reagents to aldehydes.
Diastereoselective Alkylation of N-Acyl Amides: A Chelation-Controlled Approach
One of the most powerful applications of (1R,2S)-(−)-N-methylephedrine is as a chiral auxiliary in the asymmetric alkylation of carboxylic acid derivatives. The underlying mechanism relies on the formation of a rigid, chelated transition state that effectively shields one face of the enolate, directing the approach of the electrophile. While extensive research has been conducted on the closely related pseudoephedrine amides, the principles are directly applicable to N-methylephedrine derivatives.
The process begins with the acylation of (1R,2S)-(−)-N-methylephedrine to form the corresponding amide. This amide is then deprotonated with a strong base, typically lithium diisopropylamide (LDA), to generate a lithium enolate. The presence of the N-methyl group and the stereochemistry at the C1 and C2 positions of the N-methylephedrine backbone are crucial for establishing a well-defined conformational bias in the resulting enolate.
A key element for high diastereoselectivity is the addition of lithium chloride (LiCl) to the reaction mixture. LiCl is believed to break up enolate aggregates and form a more reactive, monomeric enolate-LiCl adduct. This adduct adopts a rigid, chair-like six-membered ring transition state through chelation of the lithium cation by the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.
This chelation model explains the high diastereoselectivity observed in the alkylation of amides derived from the closely related pseudoephedrine.[1][2][3][4] The N-methyl group of the N-methylephedrine auxiliary would occupy an equatorial position in this chair-like transition state, minimizing steric hindrance. The phenyl group of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.
Mandatory Visualization: Logical Relationship in Asymmetric Alkylation
References
An In-depth Technical Guide on the Discovery and Synthesis of (+)-Methylephedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological context of (+)-methylephedrine hydrochloride. It includes detailed experimental protocols, quantitative data, and visual representations of key processes to support research and development activities.
Discovery and Isolation
(+)-Methylephedrine is a naturally occurring sympathomimetic amine found in various species of the Ephedra plant, which has a long history of use in traditional Chinese medicine. The l-form of N-methylephedrine was first isolated from Ephedra distachya L. (Ephedra vulgaris Rich.) by Smith in 1927 and independently by Wolfes in 1930. The synthesis of the d- and l-forms, as well as the resolution of the racemic mixture, was later reported by Nagai and Kanao in 1929.
General Experimental Protocol for Isolation from Ephedra
This protocol outlines a general procedure for the extraction and isolation of methylephedrine from Ephedra plant material.
Materials:
-
Dried and powdered Ephedra plant material
-
Ethanol-ethyl ether (1:2, v/v)
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Methanol
-
0.45-µm membrane filter
-
Rotary evaporator
-
Ultrasonic bath
-
Reflux apparatus
Procedure:
-
Two grams of powdered Ephedra material is mixed with 5 mL of concentrated ammonium hydroxide.
-
The mixture is then extracted with 60 mL of ethanol-ethyl ether (1:2, v/v) by refluxing on a water bath for 30 minutes.[1]
-
Following reflux, the mixture is placed in an ultrasonic bath for 10 minutes.[1]
-
The extraction process (steps 2 and 3) is repeated twice.[1]
-
The organic solvent fractions are combined and the solvent is removed using a rotary evaporator at 40°C under vacuum.[1]
-
The resulting residue is dissolved in 10 mL of methanol.[1]
-
The methanolic solution is filtered through a 0.45-µm membrane filter.[1]
-
The filtrate, containing the ephedrine (B3423809) alkaloids including methylephedrine, can then be subjected to further purification by chromatography to isolate the specific stereoisomer.
Chemical Synthesis of this compound
The chemical synthesis of this compound is most commonly achieved through the N-methylation of a suitable chiral precursor. The Eschweiler-Clarke reaction is a well-established and effective method for the methylation of primary and secondary amines to tertiary amines using formic acid and formaldehyde.[2][3] This reaction is known to proceed without racemization of chiral centers.[2] To synthesize (+)-methylephedrine, a precursor with the correct stereochemistry, such as (+)-pseudoephedrine, can be utilized.
Stereoselective Synthesis via Eschweiler-Clarke Reaction
The following protocol details the synthesis of (-)-N-methylephedrine from ephedrine hydrochloride. A similar procedure can be followed for the synthesis of (+)-N-methylephedrine hydrochloride by starting with (+)-pseudoephedrine hydrochloride.
Materials:
-
(-)-Ephedrine hydrochloride (or (+)-pseudoephedrine hydrochloride for the (+) product)
-
40% Sodium hydroxide aqueous solution
-
85% Formic acid
-
35% Formalin solution
-
Methanol
-
Reflux apparatus
Procedure:
-
30.3 g (0.15 mol) of (-)-ephedrine hydrochloride is dissolved in 60 mL of warm water.[4]
-
To this solution, 15 mL (0.15 mol) of 40% sodium hydroxide solution and 21.7 g (0.4 mol) of 85% formic acid are added, and the mixture is heated to reflux.[4]
-
A 35% formalin solution (15 g, 0.18 mol) is added dropwise over 20 minutes to the refluxing mixture.[4]
-
Refluxing is continued for an additional 3 hours.[4]
-
The reaction solution is then concentrated to half of its original volume.[4]
-
A 40% sodium hydroxide solution is added to adjust the pH to approximately 11, which precipitates the free base.[4]
-
The precipitated crystals of (-)-N-methylephedrine are filtered and recrystallized from methanol.[4]
-
To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent and treated with hydrochloric acid.
Quantitative Data
The following tables summarize the key quantitative data for methylephedrine and its hydrochloride salt.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO |
| Molar Mass | 179.26 g/mol |
| Melting Point (°C) | 87 - 88 |
| Specific Rotation [α]D²⁰ | +29.2° (c = 4 in methanol) |
| Table 1: Physical and Chemical Properties of (+)-Methylephedrine |
| Property | Value |
| Molecular Formula | C₁₁H₁₈ClNO |
| Molar Mass | 215.72 g/mol |
| Melting Point (°C) | 192 |
| Specific Rotation [α]D²⁰ | +30.1° |
| Table 2: Physical and Chemical Properties of this compound |
Visualizations
Adrenergic Receptor Signaling Pathway
(+)-Methylephedrine acts as a sympathomimetic agent by stimulating α- and β-adrenergic receptors.[5] This diagram illustrates the general signaling pathway initiated by the binding of an agonist to these G-protein coupled receptors.
Caption: Adrenergic signaling pathway of (+)-methylephedrine.
Experimental Workflow for Synthesis
This diagram outlines the key steps in the stereoselective synthesis of this compound using the Eschweiler-Clarke reaction.
Caption: Synthesis workflow for (+)-methylephedrine HCl.
References
(+)-Methylephedrine Hydrochloride: A Versatile Chiral Building Block in Asymmetric Synthesis
Introduction
(+)-Methylephedrine hydrochloride, a readily available and inexpensive sympathomimetic amine, has emerged as a valuable chiral building block in the field of asymmetric synthesis. Its rigid bicyclic-like chelated structure, when used as a chiral auxiliary or ligand, provides a well-defined stereochemical environment, enabling high levels of stereoinduction in a variety of chemical transformations. This technical guide provides an in-depth overview of the applications of this compound in asymmetric synthesis, focusing on its use as a chiral auxiliary in alkylation reactions and as a chiral ligand in catalytic enantioselective additions and other reactions. Detailed experimental protocols, quantitative data, and mechanistic illustrations are presented to aid researchers, scientists, and drug development professionals in harnessing the potential of this versatile chiral synthon.
Preparation of the Free Base: (+)-N-Methylephedrine
For most applications in organic synthesis, the free base, (+)-N-methylephedrine, is required. The hydrochloride salt is the common commercial form due to its stability. The free base can be readily obtained by neutralization with a base followed by extraction.
Experimental Protocol: Liberation of (+)-N-Methylephedrine
-
Dissolve this compound in water to a concentration of approximately 0.5 M.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a 2 M aqueous solution of sodium hydroxide (B78521) (NaOH) with stirring until the pH of the solution reaches 10-11, as indicated by pH paper or a pH meter.
-
Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL for a 10g scale reaction).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (+)-N-methylephedrine as a white crystalline solid. The purity can be assessed by melting point and NMR spectroscopy.
Application as a Chiral Auxiliary in Asymmetric Alkylation
One of the most powerful applications of ephedrine (B3423809) derivatives is their use as chiral auxiliaries in the diastereoselective alkylation of amide enolates. While much of the foundational work has been conducted with the closely related (+)-pseudoephedrine, the principles and procedures are directly applicable to (+)-N-methylephedrine due to their structural analogy. This method provides access to a wide range of enantiomerically enriched carboxylic acids, alcohols, and ketones.
Experimental Workflow for Asymmetric Alkylation
Figure 1: General workflow for the asymmetric alkylation using (+)-N-methylephedrine as a chiral auxiliary.
Experimental Protocols
a) N-Acylation of (+)-N-Methylephedrine:
-
Dissolve (+)-N-methylephedrine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (1.5 eq) to the solution.
-
Slowly add the desired acyl chloride (1.1 eq) or anhydride (B1165640) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-acyl amide, which can be purified by recrystallization or column chromatography.
b) Diastereoselective Alkylation:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (B44863) (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. Stir for 30 minutes at 0 °C.
-
In a separate flame-dried flask, dissolve the N-acyl-(+)-N-methylephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF.
-
Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.
-
Cool the resulting enolate solution to the desired temperature for alkylation (typically 0 °C or -78 °C).
-
Add the alkylating agent (R'-X, 1.2-1.5 eq) dropwise.
-
Stir the reaction at the chosen temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the diastereomerically enriched alkylated amide.
c) Cleavage of the Chiral Auxiliary:
-
To obtain the carboxylic acid: Reflux the alkylated amide in a mixture of dioxane and 9 N sulfuric acid for 12-18 hours.
-
To obtain the primary alcohol: Reduce the alkylated amide with a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF.
-
To obtain the ketone: React the alkylated amide with an organolithium or Grignard reagent (e.g., R''Li or R''MgBr) in THF.
Quantitative Data for Asymmetric Alkylation (based on (+)-Pseudoephedrine as a close analog)
| Entry | Electrophile (R'-X) | Product (R') | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | CH₃ | >99:1 | 90 |
| 2 | CH₃CH₂I | CH₃CH₂ | >99:1 | 89 |
| 3 | BnBr | Bn | >99:1 | 95 |
| 4 | Allyl-Br | Allyl | >99:1 | 92 |
| 5 | i-PrI | i-Pr | 98:2 | 85 |
Mechanism of Stereochemical Control
The high diastereoselectivity observed in the alkylation of N-acyl-(+)-N-methylephedrine amides is attributed to the formation of a rigid, chelated Z-enolate intermediate. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl oxygen of the methylephedrine auxiliary. This conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Figure 2: Proposed chelation-controlled transition state for the diastereoselective alkylation of an N-acyl-(+)-N-methylephedrine amide enolate.
Application as a Chiral Ligand in Asymmetric Catalysis
(+)-N-Methylephedrine can also serve as a chiral ligand in various metal-catalyzed asymmetric reactions. The amino alcohol functionality allows it to form chiral complexes with metal centers, which then catalyze enantioselective transformations.
a) Enantioselective Addition of Organozinc Reagents to Aldehydes
Chiral amino alcohols, including (+)-N-methylephedrine, are effective ligands for the enantioselective addition of dialkylzinc and diarylzinc reagents to aldehydes, producing chiral secondary alcohols.
Catalytic Cycle for Organozinc Addition
Figure 3: Simplified catalytic cycle for the (+)-N-methylephedrine-catalyzed enantioselective addition of a dialkylzinc reagent to an aldehyde.
Quantitative Data for Enantioselective Addition of Diethylzinc to Aldehydes
| Entry | Aldehyde | Product | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | up to 98 | >95 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | up to 97 | >95 |
| 3 | 2-Naphthaldehyde | 1-(2-Naphthyl)-1-propanol | up to 95 | >90 |
b) Enantioselective Henry (Nitroaldol) Reaction
Ephedrine-based ligands have been successfully employed in the copper-catalyzed asymmetric Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound. The resulting β-nitro alcohols are valuable synthetic intermediates.
Experimental Protocol for the Asymmetric Henry Reaction
-
In a reaction vessel, dissolve the ephedrine-based ligand (10 mol%) and copper(II) acetate (Cu(OAc)₂, 10 mol%) in a suitable solvent such as 2-propanol.
-
Add the aldehyde (1.0 eq) and the nitroalkane (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 24-72 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography to yield the enantiomerically enriched β-nitro alcohol.
Synthesis of Chiral Ligands and Catalysts
(+)-N-Methylephedrine serves as a versatile scaffold for the synthesis of more complex chiral ligands and catalysts. Its readily available chiral backbone can be incorporated into larger structures to create tailored catalysts for specific asymmetric transformations.
Examples of Derived Ligands:
-
Immobilized Catalysts: (+)-N-Methylephedrine can be tethered to solid supports, such as magnetic nanoparticles, to create recyclable catalysts for reactions like the Henry reaction.
-
Phosphine (B1218219) Ligands: The hydroxyl group of (+)-N-methylephedrine can be functionalized to introduce phosphine moieties, creating P,N-ligands that are valuable in transition metal catalysis, including asymmetric hydrogenation and allylic alkylation.
Conclusion
This compound is a cost-effective and highly effective chiral building block for asymmetric synthesis. Its utility as a chiral auxiliary in diastereoselective alkylations provides a reliable route to a variety of enantiomerically enriched compounds. Furthermore, its application as a chiral ligand in a range of catalytic enantioselective reactions, including organozinc additions and Henry reactions, highlights its versatility. The ability to derivatize (+)-N-methylephedrine into more complex chiral ligands and recyclable catalysts further expands its potential in modern organic synthesis and drug development. This guide provides a solid foundation for researchers to explore and exploit the synthetic potential of this valuable chiral resource.
Spectroscopic Analysis of (+)-Methylephedrine Hydrochloride: A Technical Guide
Introduction
(+)-N-Methylephedrine hydrochloride, a sympathomimetic amine, is a derivative of ephedrine (B3423809) and a member of the phenethylamine (B48288) class. Its precise structural elucidation and quantification are critical in pharmaceutical development, quality control, and forensic analysis. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (+)-Methylephedrine hydrochloride. It includes detailed experimental protocols and presents quantitative data in a structured format for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural confirmation of this compound, providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For amine hydrochlorides, the signals for protons near the positively charged nitrogen atom are typically shifted downfield.[1] The characteristic signals for the ephedrine alkaloid derivatives are often well-separated in the region of δ 4.0–5.0 ppm.[2]
Table 1: ¹H NMR Data for this compound (Predicted data based on typical values for ephedrine derivatives in a deuterated solvent like D₂O or CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H (C₆H₅) | 7.20 - 7.50 | Multiplet | - |
| CH-OH | ~5.0 | Doublet | ~4.0 |
| CH-N | ~3.0 - 3.3 | Multiplet | - |
| N-(CH₃)₂ | ~2.7 | Singlet | - |
| C-CH₃ | ~1.1 | Doublet | ~7.0 |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. The data presented below corresponds to l-N-Methylephedrine HCl, the enantiomer of the topic compound, but provides representative chemical shift values.[3]
Table 2: ¹³C NMR Data for l-N-Methylephedrine Hydrochloride in D₂O [4]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-CH₃ | 10.3 |
| N-(CH₃)₂ | 41.2 |
| CH-N | 67.2 |
| CH-OH | 72.8 |
| Aromatic C (Quaternary) | 126.3 |
| Aromatic C-H | 128.9 |
| Aromatic C-H | 129.2 |
| Aromatic C (ipso) | 137.9 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra of ephedrine alkaloids is crucial for reproducibility.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium oxide (D₂O) or Chloroform-d (CDCl₃)) in a standard 5 mm NMR tube.[3]
-
Internal Standard : For quantitative analysis (qNMR), a known amount of a stable internal standard with a signal in a non-crowded region of the spectrum, such as anthracene, can be added.
-
Instrumentation : Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[5]
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : Standard pulse-acquire sequence.
-
Temperature : 37 °C.[5]
-
Spectral Width : ~10-12 ppm (~6 kHz on a 600 MHz instrument).[5]
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 20 seconds for quantitative analysis to ensure full relaxation of all protons.[6]
-
Number of Scans : 16-128 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : Standard proton-decoupled pulse-acquire sequence.
-
Spectral Width : ~200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS or TMS at 0.00 ppm).[5]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum of an amine salt is characterized by a broad, strong absorption in the 3000-2800 cm⁻¹ region due to the N-H⁺ stretching vibration.[7]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3500 - 3200 | O-H stretch | Broad, Medium | Alcohol (-OH) |
| 3080 - 3010 | C-H stretch, aromatic | Medium | Phenyl Ring |
| 2990 - 2950 | C-H stretch, aliphatic | Medium-Strong | Methyl/Methine |
| 3000 - 2800 | N-H⁺ stretch | Broad, Strong | Ammonium Salt |
| 1600, 1495, 1450 | C=C stretch, aromatic | Medium-Weak | Phenyl Ring |
| 1300 - 1000 | C-O stretch | Strong | Secondary Alcohol |
| 760, 700 | C-H out-of-plane bend | Strong | Monosubstituted Benzene |
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition :
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal first.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.[8]
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. For amines, alpha-cleavage is a dominant fragmentation pathway.[9]
Table 4: Mass Spectrometry Data (Electron Ionization) for Methylephedrine
| m/z | Proposed Fragment | Relative Intensity |
| 179 | [M]⁺ (Molecular Ion of Free Base) | Low |
| 164 | [M - CH₃]⁺ | Low |
| 72 | [CH(CH₃)N(CH₃)₂]⁺ | Base Peak (100%) |
| 107 | [C₆H₅CHOH]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
Note: In the mass spectrometer, the hydrochloride salt typically dissociates, and the spectrum observed is that of the free base, methylephedrine (Molecular Weight: 179.26 g/mol ).[10]
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like methylephedrine.
-
Sample Preparation : Dissolve a small amount of the sample in a suitable organic solvent such as methanol (B129727) or ethyl acetate. The concentration should be approximately 1 mg/mL.
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Parameters :
-
Column : A non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) is typically used.
-
Carrier Gas : Helium at a constant flow rate of ~1 mL/min.
-
Inlet Temperature : 250-280°C.
-
Injection Mode : Split or splitless, depending on concentration.
-
Temperature Program : Hold at 60°C for 1 min, then ramp at 10-20°C/min to 300°C, and hold for 5-10 minutes.
-
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Transfer Line Temperature : 280-300°C.
-
Acquisition Mode : Full scan mode (e.g., m/z 40-500) to obtain the complete mass spectrum.
-
-
Data Analysis : Identify the chromatographic peak corresponding to methylephedrine. Analyze the mass spectrum of this peak and compare it with reference library spectra for confirmation.
Workflow Visualization
The logical flow for the comprehensive spectroscopic analysis of this compound, from sample receipt to final data interpretation, is illustrated below.
Caption: Workflow for NMR, IR, and MS analysis of (+)-Methylephedrine HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. (+)-N-METHYLEPHEDRINE(42151-56-4) 1H NMR spectrum [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
Navigating the Physicochemical Landscape: A Technical Guide to the Solubility and Stability of (+)-Methylephedrine Hydrochloride in Organic Solvents
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of (+)-Methylephedrine hydrochloride in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and formulation who require a deeper understanding of the physicochemical properties of this compound. While quantitative data in the public domain is limited, this guide furnishes available qualitative information and presents detailed, adaptable experimental protocols for determining these crucial parameters.
Introduction
This compound, a sympathomimetic amine, is a compound of interest in pharmaceutical research and development. Its efficacy and the safety of its formulations are intrinsically linked to its solubility and stability characteristics. A thorough understanding of its behavior in organic solvents is paramount for developing robust and reliable dosage forms, ensuring consistent bioavailability, and maintaining therapeutic effectiveness throughout the product's shelf life. This guide consolidates the available information and provides the necessary methodological framework for its empirical determination.
Solubility Profile
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound Name | Solvent | Solubility Description | Citation |
| dl-Methylephedrine Hydrochloride | Water | Freely soluble | [1] |
| Ethanol (95%) | Soluble | [1] | |
| Acetic Acid (100) | Slightly soluble | [1] | |
| Acetic Anhydride | Practically insoluble | [1] | |
| Diethyl Ether | Practically insoluble | [1] | |
| Acetonitrile | Slightly soluble (when heated) | [2] | |
| Ephedrine (B3423809) Hydrochloride (a related compound) | Water | Freely soluble | [3][4][5] |
| Ethanol | Soluble | [3][4][5] | |
| Ether | Insoluble | [3][6] | |
| Chloroform | Insoluble/Limited solubility | [6][7] |
Stability Profile
The stability of this compound in organic solvents is a critical factor for formulation development, as degradation can lead to loss of potency and the formation of potentially harmful impurities. While specific studies on its stability in organic solvents are scarce, general principles and findings for related compounds offer some insight.
Ephedrine hydrochloride, a closely related compound, is known to be stable in aqueous solutions but is sensitive to light.[4][5][8] It is also incompatible with strong oxidizing agents, strong acids, and alkalis.[4][5] One study on the stability of ephedrine hydrochloride in biological samples (urine and plasma) inoculated with Candida albicans showed degradation over time, with a more significant loss at 37°C compared to -20°C.[9]
Forced degradation studies under various stress conditions (e.g., heat, humidity, oxidation, photolysis, and across a range of pH values) are crucial to identify potential degradation products and pathways.[10] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products, which serve as the standard for such investigations.[11][12][13]
Experimental Protocols
Given the absence of extensive published data, the following sections provide detailed, adaptable protocols for the experimental determination of the solubility and stability of this compound in organic solvents.
Solubility Determination
A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
Experimental Workflow for Solubility Determination
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel. The excess solid ensures that equilibrium with the dissolved solute is achieved.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a solvent-compatible membrane filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Analysis: Calculate the solubility from the measured concentration in the saturated solution, expressing the result in appropriate units (e.g., mg/mL, g/100mL, or mol/L) at the specified temperature.
Stability Testing
Stability studies are designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors. A stability-indicating analytical method is a prerequisite for such studies.
Logical Flow for a Stability Study
Methodology:
-
Development and Validation of a Stability-Indicating Method: Develop a quantitative analytical method, typically a gradient reverse-phase HPLC method, that can separate the parent this compound peak from any potential degradation products and impurities. Validate this method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Sample Preparation: Prepare solutions of this compound in the organic solvents of interest at known concentrations.
-
Forced Degradation (Stress Testing): To identify potential degradation products and pathways, expose the solutions to stress conditions that are more aggressive than the planned storage conditions. This includes elevated temperature, exposure to light (photostability), and, if applicable, the presence of oxidizing agents.
-
Long-Term and Accelerated Stability Studies: Store the solutions under defined long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.
-
Sampling and Analysis: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), withdraw aliquots of the stored solutions. Analyze these samples using the validated stability-indicating method to determine the remaining concentration of this compound and to detect and quantify any degradation products.
-
Data Evaluation: Analyze the data to determine the degradation kinetics (e.g., zero-order, first-order) and to calculate the shelf-life or retest period of the compound in the specific solvent under the tested storage conditions. Identify the structure of significant degradation products using techniques like LC-MS/MS and NMR.
Conclusion
While a comprehensive, publicly available dataset on the quantitative solubility and stability of this compound in organic solvents is currently lacking, this technical guide provides the essential qualitative information and a robust methodological framework for researchers and drug development professionals. The presented experimental protocols, based on established scientific principles and regulatory guidelines, offer a clear path for generating the necessary data to support formulation development, ensure product quality, and ultimately, contribute to the delivery of safe and effective medicines. The application of these methods will enable a more complete understanding of the physicochemical properties of this compound, facilitating its successful incorporation into novel drug delivery systems.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. DL-Methylephedrine hydrochloride CAS#: 18760-80-0 [m.chemicalbook.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. 50-98-6 CAS MSDS (Ephedrine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Ephedrine hydrochloride | 50-98-6 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. dea.gov [dea.gov]
- 8. The Preparation And Properties Of Ephedrine And Its Salts - [www.rhodium.ws] [designer-drug.com]
- 9. Stability of (1R,2S)-(-)-Ephedrine hydrochloride in Candida albicans-inoculated urine and blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. ICH Official web site : ICH [ich.org]
In-Depth Technical Guide to the Safe Handling of (+)-Methylephedrine Hydrochloride in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for (+)-Methylephedrine hydrochloride in a laboratory environment. The information is intended to supplement, not replace, institutional safety guidelines and standard operating procedures.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
Pictogram:
-
GHS07 (Exclamation Mark)[1]
Toxicological Data
Limited quantitative toxicological data for this compound is available. The following table summarizes the known acute toxicity values. Researchers should handle this compound with care, assuming it may have other uncharacterized toxicological properties.
| Route of Administration | Species | Test | Value | Reference |
| Oral | Mouse | LD50 | 758 mg/kg | [3] |
| Intraperitoneal | Mouse | LD50 | 185 mg/kg | [4] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Specifications | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield.[4] | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which can cause irritation.[1] |
| Body Protection | A lab coat, worn fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation.[4] | Minimizes the risk of inhaling the substance, which can cause respiratory irritation.[1][2] |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[4]
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[4]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.[4]
-
Keep in a dry and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[4]
-
Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides.[4]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Do not breathe dust. Wear appropriate PPE.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5]
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.[5]
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with local, regional, and national regulations. This may involve incineration by a licensed waste disposal company.[1][5]
Experimental Protocols
Weighing and Solution Preparation of this compound Powder
Objective: To safely weigh and prepare a solution of this compound.
Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent
-
Volumetric flask with stopper
-
Beaker
-
Wash bottle with solvent
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
Procedure:
-
Don all required PPE.
-
Perform all manipulations of the powder within a certified chemical fume hood.
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper/boat using a clean spatula.
-
Record the exact weight.
-
Carefully transfer the weighed powder into a beaker.
-
Rinse the weighing paper/boat with a small amount of the chosen solvent and add the rinsing to the beaker to ensure a complete transfer.
-
Add a portion of the solvent to the beaker and gently swirl to dissolve the powder.
-
Quantitatively transfer the solution from the beaker to the volumetric flask.
-
Rinse the beaker several times with the solvent and add the rinsings to the volumetric flask.
-
Add solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the compound name, concentration, solvent, date, and your initials.
Emergency Response to a Spill of this compound
Objective: To safely manage and clean up a spill of this compound.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent)
-
Waste container with a lid
-
Appropriate PPE (gloves, goggles, lab coat, respirator if necessary)
-
Broom and dustpan or other tools for cleanup
-
Decontaminating solution (e.g., soap and water)
-
Procedure:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate personal protective equipment from the spill kit.
-
Containment: If it is a powder spill, carefully cover it with a plastic sheet to prevent dust from becoming airborne. For a liquid spill, surround the spill with absorbent material to prevent it from spreading.
-
Cleanup (Powder): Gently sweep the powder into a dustpan and place it in the designated waste container. Avoid creating dust.
-
Cleanup (Liquid): Cover the spill with absorbent material. Once the liquid is absorbed, scoop the material into the designated waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., soap and water).
-
Dispose: Seal the waste container and label it appropriately for hazardous waste disposal according to institutional guidelines.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Signaling Pathway and Experimental Workflows
Adrenergic Receptor Signaling Pathway
This compound acts as a sympathomimetic agent by stimulating both α- and β-adrenergic receptors. This interaction initiates a cascade of intracellular events.[6]
Caption: Adrenergic signaling pathway of this compound.
Experimental Workflow for Handling a Hazardous Powder
This workflow outlines the key steps for safely handling a hazardous powdered substance like this compound.
References
The Versatility of Ephedrine Derivatives in Modern Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ephedrine (B3423809) and its derivatives, a class of chiral amino alcohols, have carved a significant niche in the landscape of modern organic chemistry. Beyond their well-known pharmacological applications, these readily available and relatively inexpensive compounds have emerged as powerful tools in asymmetric synthesis, catalysis, and as foundational scaffolds in drug discovery. This technical guide provides a comprehensive literature review of the applications of ephedrine derivatives, with a focus on their role as chiral auxiliaries and in the development of novel catalytic systems. Detailed experimental protocols for key transformations, quantitative data to illustrate their efficacy, and graphical representations of reaction pathways are presented to serve as a valuable resource for researchers in the field.
Ephedrine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
The temporary incorporation of a chiral auxiliary is a robust strategy to control the stereochemical outcome of a reaction. Ephedrine and, most notably, its diastereomer pseudoephedrine, have proven to be highly effective chiral auxiliaries, particularly in the stereoselective functionalization of carbonyl compounds.[1][2] The pioneering work of Myers and others has established pseudoephedrine as a reliable and practical chiral auxiliary for a range of asymmetric transformations.[3][4][5]
Asymmetric Alkylation of Pseudoephedrine Amides
One of the most powerful applications of pseudoephedrine is in the diastereoselective alkylation of amide enolates.[4][5] The process involves the acylation of pseudoephedrine, followed by deprotonation to form a rigid lithium chelated enolate, which then reacts with an electrophile with high facial selectivity. The chiral auxiliary is subsequently cleaved to afford the enantiomerically enriched product.
1. Amide Formation:
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added triethylamine (B128534) (1.2 eq).
-
Propionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure.
2. Diastereoselective Alkylation:
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (n-BuLi) (2.1 eq) to a solution of diisopropylamine (B44863) (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.
-
In a separate flask, the pseudoephedrine propionamide (B166681) (1.0 eq) and anhydrous lithium chloride (LiCl) (6.0 eq) are dissolved in anhydrous THF and cooled to -78 °C.
-
The freshly prepared LDA solution is slowly added to the amide solution. The mixture is stirred at -78 °C for 30 minutes, warmed to 0 °C for 30 minutes, and then re-cooled to -78 °C.
-
The alkyl halide (1.5-4.0 eq) is added, and the reaction is stirred at 0 °C until completion.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride (NH₄Cl), and the product is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product can be purified by recrystallization to enhance diastereomeric purity.[4]
3. Auxiliary Cleavage (Acidic Hydrolysis):
-
The alkylated pseudoephedrine amide is dissolved in a 1:1 mixture of dioxane and 9-18 N sulfuric acid (H₂SO₄).
-
The mixture is heated to reflux for 12-24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether) to remove the recovered pseudoephedrine.
-
The aqueous layer is then extracted multiple times with an organic solvent to isolate the chiral carboxylic acid.
The diastereoselectivity of the Myers alkylation is consistently high for a variety of primary and β-branched alkyl halides.
| Alkyl Halide (R-X) | R | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| Iodomethane | CH₃ | 91 | >99 | [4] |
| Iodoethane | CH₃CH₂ | 88 | 98 | [4] |
| 1-Bromobutane | CH₃(CH₂)₃ | 89 | 97 | [4] |
| Benzyl bromide | PhCH₂ | 99 | 98 | [4] |
| Allyl bromide | CH₂=CHCH₂ | 98 | 95 | [4] |
| Isopropyl iodide | (CH₃)₂CH | 85 | 97 | [4] |
| Cyclohexyl iodide | c-C₆H₁₁ | 82 | 98 | [4] |
Asymmetric Aldol (B89426) Reactions
Pseudoephedrine amides also serve as effective chiral auxiliaries in diastereoselective aldol reactions, providing access to chiral β-hydroxy acids and their derivatives.[6][7][8] The stereochemical outcome can often be controlled by the choice of metal enolate.
-
The (S,S)-(+)-pseudoephedrine acetamide (B32628) is deprotonated with LDA in THF at -78 °C to form the lithium enolate.
-
For enhanced syn-selectivity, transmetalation with zirconocene (B1252598) dichloride (Cp₂ZrCl₂) is performed.
-
The aldehyde is then added at a low temperature (e.g., -105 °C).
-
The reaction is quenched and worked up to yield the β-hydroxy amide adducts.[6]
| Aldehyde | Product Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of syn-isomer | Reference |
| Benzaldehyde | 85 | >95:5 | >98 | [6] |
| Isobutyraldehyde | 78 | >95:5 | >98 | [6] |
| p-Nitrobenzaldehyde | 90 | >95:5 | >98 | [6] |
| Acetaldehyde | 75 | 90:10 | 95 | [8] |
Ephedrine Derivatives in Asymmetric Catalysis
The chiral scaffold of ephedrine and its derivatives has been extensively utilized in the design of chiral ligands and catalysts for a variety of asymmetric transformations.
Ephedrine-Derived Oxazaborolidines for Ketone Reduction
Chiral oxazaborolidines derived from ephedrine and norephedrine (B3415761) are effective catalysts for the enantioselective reduction of prochiral ketones.
-
To a solution of borane-THF complex in THF, a solution of (1R,2S)-(-)-norephedrine in THF is added dropwise at room temperature and stirred for 12 hours.
-
The solvent is removed under vacuum, and the residue is heated to 130 °C for 30 minutes to form the B-H-oxazaborolidine.
-
The resulting solid is dissolved in anhydrous ether, cooled to -78 °C, and a solution of n-butyllithium in hexanes is added.
-
The mixture is stirred overnight at room temperature, cooled to 0 °C, and solid ammonium chloride is added.
-
After stirring for 4 hours, the solid is filtered off, and the filtrate is concentrated and purified by distillation to yield the B-butyl-1,3,2-oxazaborolidine.
Immobilized Ephedrine-Based Catalysts
Immobilizing chiral catalysts on solid supports offers advantages in terms of catalyst recovery and reuse. Ephedrine-based catalysts have been successfully immobilized on magnetic nanoparticles and employed in asymmetric synthesis.[1][9]
| Aldehyde | Homogeneous Catalyst Yield (%) | Homogeneous Catalyst ee (%) | Immobilized Catalyst Yield (%) | Immobilized Catalyst ee (%) | Reference |
| Benzaldehyde | 95 | 85 | 92 (after 3 cycles) | 82 | [9] |
| p-Tolualdehyde | 92 | 88 | 90 (after 3 cycles) | 86 | [9] |
| p-Nitrobenzaldehyde | 98 | 80 | 95 (after 3 cycles) | 78 | [9] |
Ephedrine-Derived Ligands in Asymmetric Hydrogenation
Chiral phosphine (B1218219) ligands derived from ephedrine have been employed in rhodium-catalyzed asymmetric hydrogenation of olefins, achieving high enantioselectivities.[10] The combination of different monodentate chiral ligands, including those derived from ephedrine, can lead to synergistic effects and improved enantiomeric excesses.[10]
Applications in Drug Development
The inherent biological activity of the ephedrine scaffold makes its derivatives attractive starting points for drug discovery programs. For instance, ephedrine and its derivatives have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target for the management of type 2 diabetes. This highlights the potential for using the ephedrine framework to design novel therapeutic agents.
Visualizing the Chemistry: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed mechanisms.
Conclusion
Ephedrine derivatives have proven to be remarkably versatile and powerful tools in the field of chemistry. Their application as chiral auxiliaries, particularly pseudoephedrine in asymmetric alkylation and aldol reactions, provides a reliable and cost-effective method for the synthesis of enantiomerically enriched compounds. Furthermore, the chiral backbone of these molecules serves as an excellent platform for the development of novel ligands and catalysts for a growing number of asymmetric transformations. The continued exploration of ephedrine derivatives is poised to lead to further innovations in stereoselective synthesis and the discovery of new chemical entities with valuable applications in research and industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Preparation and Asymmetric Induction Evaluation of the First Ephedrine-Based Ligands Immobilized on Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Stereochemistry of (+)-Methylephedrine hydrochloride and its isomers
An In-depth Technical Guide to the Stereochemistry of (+)-Methylephedrine Hydrochloride and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of this compound and its isomers. It delves into their physicochemical properties, pharmacological activities, and the analytical techniques used for their separation and identification.
Introduction to Methylephedrine Stereoisomers
Methylephedrine is a sympathomimetic amine found in various over-the-counter cough and cold medications in some parts of the world.[1][2] It is structurally related to ephedrine (B3423809) and methamphetamine.[2] The methylephedrine molecule possesses two chiral centers, giving rise to four distinct stereoisomers. These are organized into two pairs of enantiomers: the erythro isomers (methylephedrine) and the threo isomers (pseudo-methylephedrine). The naturally occurring and most common form is (1R,2S)-methylephedrine.[1][2] The stereochemical configuration significantly influences the pharmacological and toxicological properties of the molecule.
The four stereoisomers of methylephedrine are:
-
(1R,2S)-(-)-Methylephedrine and (1S,2R)-(+)-Methylephedrine (Enantiomeric pair)
-
(1R,2R)-(+)-Pseudo-methylephedrine and (1S,2S)-(-)-Pseudo-methylephedrine (Enantiomeric pair)
The relationship between these isomers is depicted below.
Caption: Relationship between the four stereoisomers of methylephedrine.
Physicochemical and Pharmacological Data
The stereochemical differences between the isomers of methylephedrine result in distinct physicochemical and pharmacological properties. A summary of these properties is presented in the tables below. Note that comprehensive data for all isomers is not always readily available in the literature.
Table 1: Physicochemical Properties of Methylephedrine Isomers
| Property | (+)-Methylephedrine | (-)-Methylephedrine | (dl)-Methylephedrine Hydrochloride |
| Molecular Formula | C₁₁H₁₇NO[3] | C₁₁H₁₇NO | C₁₁H₁₇NO·HCl[4] |
| Molecular Weight | 179.26 g/mol [3] | 179.26 g/mol | 215.72 g/mol [4][5] |
| IUPAC Name | (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol | (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol[1] | (1RS,2SR)-2-Dimethylamino-1-phenylpropan-1-ol monohydrochloride |
| Melting Point | Not specified | Not specified | 124-128°C (picrate derivative)[6] |
| Optical Rotation | Not specified | Not specified | No optical rotation[6] |
Table 2: Pharmacological Profile of Methylephedrine Isomers
| Isomer | Receptor Activity | Observed Effect | Concentration Range |
| l-Methylephedrine | β1-adrenoceptor agonist (indirect, via noradrenaline release) | Slight increase in heart rate (rat atria)[7] | 10⁻⁵ - 3 x 10⁻⁴ M[7] |
| d-Methylephedrine | Low or no affinity for β1-adrenoceptors | Decrease in heart rate (rat atria)[7] | 3 x 10⁻⁵ - 3 x 10⁻⁴ M[7] |
Experimental Protocols for Stereochemical Analysis
The separation and identification of methylephedrine stereoisomers require specialized analytical techniques. Below are detailed methodologies for key experiments.
Chiral Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the enantioseparation of amphetamine-type substances.[8][9]
Objective: To separate and identify the enantiomers of methylephedrine.
Methodology:
-
Derivatization: The hydroxyl and secondary amine groups of methylephedrine are derivatized to increase volatility and improve chromatographic separation. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA).
-
To a dried sample containing methylephedrine isomers, add a solution of TFAA in an appropriate solvent (e.g., ethyl acetate).
-
Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 20 minutes) to ensure complete derivatization.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chiraldex™ G-PN), is essential for enantiomeric separation.[8][9]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.
-
Temperature Program: An optimized temperature program is used to achieve baseline separation of the isomers. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp to 200°C at 5°C/min.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to obtain mass spectra for identification and selected ion monitoring (SIM) mode for quantification.
-
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
HPLC with a chiral stationary phase is another powerful technique for resolving enantiomers.[10]
Objective: To separate and quantify the enantiomers of methylephedrine.
Methodology:
-
Sample Preparation: Samples containing methylephedrine hydrochloride are dissolved in the mobile phase and filtered through a 0.45 µm filter.
-
HPLC Analysis:
-
Column: A chiral column, such as a Phenomenex Lux® AMP, is used for separation.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) under isocratic or gradient conditions. The pH and composition of the mobile phase are optimized to achieve the best resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs maximally (e.g., 254 nm). For higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS) can be used as the detector.[10]
-
Structural Elucidation by X-ray Crystallography
X-ray crystallography provides unambiguous determination of the absolute configuration of a chiral molecule.[11][12]
Objective: To determine the three-dimensional atomic structure of a single crystal of a methylephedrine isomer.
Methodology:
-
Crystal Growth: High-quality single crystals of the methylephedrine isomer (or its hydrochloride salt) are grown from a suitable solvent by slow evaporation or cooling.
-
Data Collection:
-
A selected crystal is mounted on a goniometer and placed in a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern (intensities and positions of diffracted X-rays) is recorded as the crystal is rotated.[12]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The electron density map is calculated from the diffraction pattern, revealing the positions of the atoms in the crystal lattice.
-
The atomic model is refined to best fit the experimental data, yielding precise bond lengths, bond angles, and the absolute stereochemistry.
-
Caption: General workflow for the chiral separation and identification of methylephedrine isomers.
Biological Activity and Signaling Pathways
Methylephedrine isomers act as sympathomimetic agents by stimulating adrenergic receptors, similar to other ephedra alkaloids.[1][2] This stimulation can be direct, or indirect through the release of norepinephrine (B1679862). The activation of α- and β-adrenergic receptors initiates downstream signaling cascades.
As shown in studies on isolated rat atria, the stereochemistry of methylephedrine is critical to its interaction with β1-adrenoceptors.[7] l-Methylephedrine appears to act indirectly, likely by promoting the release of noradrenaline, which then stimulates the receptors. In contrast, d-methylephedrine shows little to no affinity for these receptors and may even produce an opposing effect.[7]
The generalized signaling pathway for β-adrenergic receptor activation is as follows:
-
An agonist (like norepinephrine released by l-methylephedrine) binds to the β-adrenergic receptor.
-
The receptor, a G-protein coupled receptor (GPCR), activates the associated Gs protein.
-
The α-subunit of the Gs protein activates adenylyl cyclase.
-
Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
PKA phosphorylates various downstream targets, leading to a cellular response (e.g., increased heart rate and contractility in cardiac cells).
Caption: Simplified signaling pathway for β-adrenergic receptor activation.
Conclusion
The stereochemistry of methylephedrine is a critical determinant of its physicochemical properties and pharmacological activity. The four distinct stereoisomers exhibit different interactions with biological systems, particularly adrenergic receptors. A thorough understanding and the ability to separate and identify these isomers are essential for drug development, pharmacology, and forensic analysis. The methodologies outlined in this guide, including chiral chromatography and X-ray crystallography, provide a robust framework for the comprehensive stereochemical analysis of this compound and its related isomers.
References
- 1. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylephedrine - Wikipedia [en.wikipedia.org]
- 3. Methylephedrine [webbook.nist.gov]
- 4. GSRS [precision.fda.gov]
- 5. DL-Methylephedrine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Chronotropic effects of optical isomers of ephedrine and methylephedrine in the isolated rat right atria and in vitro assessment of direct and indirect actions on beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [open.bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Botanical Treasury of Methylephedrine: A Technical Guide to Natural Sources and Extraction of Ephedra Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, extraction methodologies, and analytical protocols for ephedra alkaloids, with a specific focus on methylephedrine. The genus Ephedra, commonly known as Ma Huang, stands as the principal natural reservoir of these pharmacologically significant compounds. This document delves into the quantitative distribution of these alkaloids across various Ephedra species and furnishes detailed experimental procedures for their extraction and analysis, catering to the needs of researchers in natural product chemistry and drug development.
Natural Occurrence of Ephedra Alkaloids
The primary sources of ephedra alkaloids are various species of the Ephedra plant, a genus of gymnosperm shrubs.[1] These plants have been a cornerstone of traditional Chinese medicine for centuries.[1] The alkaloid composition and concentration can vary significantly depending on the species, geographical origin, and harvesting time.[2][3] The principal alkaloids include ephedrine (B3423809), pseudoephedrine, norephedrine (B3415761), norpseudoephedrine, methylephedrine, and methylpseudoephedrine.[1][4]
Quantitative Analysis of Alkaloid Content
The following tables summarize the quantitative data on the alkaloid content in several Ephedra species, with a focus on methylephedrine where data is available. The data has been compiled from various chromatographic studies, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Table 1: Total Alkaloid and Methylephedrine Content in Various Ephedra Species
| Ephedra Species | Total Alkaloid Content (% of dry weight) | Methylephedrine (ME) Content (% of total alkaloids or dry weight) | Reference |
| Ephedra sinica Stapf. | 1.365 ± 0.624 | Present, but often a minor component | [5] |
| Ephedra equisetina Bunge | 2.708 ± 0.642 | - | [5] |
| Ephedra intermedia Schrenk & C.A. Mey. | 1.537 ± 0.746 | Can be a significant component in some samples | [5] |
| Ephedra species (general) | 1.0 - 2.0 | - | [6] |
Table 2: Detailed Alkaloid Composition in Selected Ephedra Species (% of total alkaloids)
| Ephedra Species | Ephedrine (E) | Pseudoephedrine (PE) | Norephedrine (NE) | Norpseudoephedrine (NPE) | Methylephedrine (ME) | Methylpseudoephedrine (MPE) | Reference |
| E. sinica | High | Moderate | Low | Low | Low | Low | [7] |
| E. intermedia | Moderate | High | Low | Low | Variable | Low | [7] |
| E. equisetina | High | Low | Low | Low | Low | Low | [7] |
| 12 Chinese Ephedra spp. (average) | Variable | Variable | Variable | Variable | Variable | Variable | [4] |
Extraction of Ephedra Alkaloids: Experimental Protocols
The extraction of ephedra alkaloids from plant material is a critical step in their isolation and purification. Various methods have been developed, ranging from classical solvent extraction to more advanced techniques like supercritical fluid extraction.
Solvent Extraction
This is a widely used method for extracting ephedra alkaloids.[8]
Protocol:
-
Preparation of Plant Material: The aerial parts (stems) of the Ephedra plant are dried and ground into a fine powder to increase the surface area for extraction.[8]
-
Alkalinization: The powdered plant material is treated with an alkaline solution, such as aqueous potassium hydroxide (B78521) or ammonium (B1175870) hydroxide, to convert the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.[1]
-
Solvent Extraction: The alkalinized plant material is then extracted with an organic solvent. Common solvents include diethyl ether, ethanol (B145695), or a mixture of ethanol and diethyl ether.[1] This can be performed through maceration (soaking) or by using a Soxhlet apparatus for continuous extraction.[8][9]
-
Concentration: The organic solvent containing the dissolved alkaloids is separated from the plant residue by filtration. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude alkaloid extract.
-
Purification: The crude extract can be further purified by acid-base extraction. The extract is dissolved in an acidic solution, which converts the alkaloids back into their salt form, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove non-polar impurities. The pH of the aqueous layer is then made basic, and the alkaloids are re-extracted into an organic solvent. Evaporation of the solvent yields a more purified alkaloid mixture.
Ultrasonic-Assisted Extraction
This method utilizes ultrasonic waves to enhance the extraction efficiency.[10]
Protocol:
-
Preparation and Soaking: Pulverized Ephedra herb is soaked in a suitable solvent (e.g., dilute hydrochloric acid or sodium hydroxide solution).[10]
-
Ultrasonication: The mixture is subjected to ultrasonic waves at a specific frequency (e.g., 20 kHz) and power (e.g., 50W) for a defined period (e.g., 30 minutes).[10]
-
Filtration and pH Adjustment: The mixture is filtered, and the pH of the filtrate is adjusted to be alkaline (pH 8-14).[10]
-
Purification: The alkaline solution is then passed through a resin column (e.g., macroporous resin) to adsorb the alkaloids. The alkaloids are subsequently eluted with an acidic ethanol solution.[10]
-
Crystallization: The eluate is concentrated under reduced pressure to obtain crystalline ephedra alkaloids.[10]
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[11]
Protocol:
-
Preparation: Dried and ground Ephedra material is placed in the extraction vessel.
-
Extraction Conditions: Supercritical CO2, often modified with a co-solvent like ethanol or methanol (B129727) containing an amine such as diethylamine, is passed through the plant material.[11][12] Typical conditions are temperatures between 70-90°C and pressures ranging from 4000-6000 psi.[12] The amine in the co-solvent helps to convert the alkaloid salts to their more soluble free base form.
-
Separation: The pressure and temperature are then reduced in a separator, causing the CO2 to return to its gaseous state and the extracted alkaloids to precipitate.
-
Purification: The collected extract can be further purified using chromatographic techniques.
Analytical Methodologies for Quantification
Accurate quantification of methylephedrine and other ephedra alkaloids is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like ephedra alkaloids.[1][13][14]
Protocol:
-
Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent. For GC analysis, derivatization with a silylating agent (e.g., to form trimethylsilyl (B98337) (TMS) derivatives) can be performed to improve the volatility and thermal stability of the alkaloids, though direct analysis is also possible.[7]
-
GC Conditions:
-
Column: A non-polar capillary column, such as an HP-5MS (5% phenyl methyl siloxane), is commonly used.[1][4][13]
-
Carrier Gas: Helium is typically used as the carrier gas.[1][13]
-
Temperature Program: A temperature gradient is employed to separate the different alkaloids. For example, an initial temperature of 60°C, ramped to 320°C.[13]
-
Injector and Detector Temperatures: Typical injector and detector temperatures are around 280-310°C and 320°C, respectively.[1][13]
-
-
MS Conditions:
-
Quantification: The concentration of each alkaloid is determined by comparing the peak area to that of a known concentration of an internal or external standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile compounds.[5][15][16][17]
Protocol:
-
Sample Preparation: The alkaloid extract is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is frequently used.[18][19]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphoric acid, triethylamine, and dibutylamine (B89481) in water) and an organic modifier like methanol or acetonitrile (B52724) is common.[5] Micellar HPLC using sodium dodecyl sulfate (B86663) (SDS) in the mobile phase has also been shown to be effective.[18][19]
-
Flow Rate: A typical flow rate is around 1.0 - 1.5 mL/min.[16][19]
-
Detection: UV detection at a wavelength of around 210 nm is commonly used.[15][16]
-
-
Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
Mechanism of Action and Experimental Workflows
Sympathomimetic Action of Ephedra Alkaloids
Ephedra alkaloids exert their pharmacological effects by acting as sympathomimetic agents. They can directly activate adrenergic receptors (alpha and beta) and also indirectly increase the levels of norepinephrine (B1679862) at the synaptic cleft.[20][21][22] This leads to a range of physiological responses, including bronchodilation, increased heart rate and blood pressure, and central nervous system stimulation.
Caption: General mechanism of sympathomimetic action of ephedra alkaloids.
Experimental Workflow: Extraction and Analysis
The following diagrams illustrate the typical workflows for the extraction and analysis of ephedra alkaloids from plant material.
Caption: General workflow for the extraction of ephedra alkaloids.
Caption: General workflow for the analysis of ephedra alkaloids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Exploration of chemical components and metabolite synthesis pathways in eight Ephedra species based on HS-GC-MS and UPLC-Q-TOF-MS [frontiersin.org]
- 3. Exploration of chemical components and metabolite synthesis pathways in eight Ephedra species based on HS-GC-MS and UPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of six Ephedra alkaloids in Chinese Ephedra (Ma Huang) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of contents of five ephedrine alkaloids in three official origins of Ephedra Herb in China by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR. | Semantic Scholar [semanticscholar.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Mastering the Ephedra Extraction Process: A Practical Guide for Enthusiasts [greenskybio.com]
- 9. youtube.com [youtube.com]
- 10. CN1600777A - A new method for large-scale extraction of ephedra alkaloids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. KR20010084325A - Method for preparing alkaloid using supercritical fluid from plant - Google Patents [patents.google.com]
- 13. or.niscpr.res.in [or.niscpr.res.in]
- 14. Separation and determination of ephedrine alkaloids and tetramethylpyrazine in Ephedra sinica Stapf by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-nps.or.kr [e-nps.or.kr]
- 16. Simultaneous determination of ephedrine, pseudoephedrine, norephedrine and methylephedrine in Kampo medicines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. akjournals.com [akjournals.com]
- 20. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (+)-Methylephedrine Hydrochloride as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (+)-methylephedrine hydrochloride as a chiral auxiliary in asymmetric synthesis. While direct literature precedents for this compound are limited, the protocols detailed below are based on the extensive and well-documented applications of its close structural analog, (+)-pseudoephedrine. It is anticipated that (+)-methylephedrine will exhibit similar reactivity and stereochemical control, making these protocols a robust starting point for methodology development.
Principle of the Method
The core principle involves the temporary attachment of the chiral auxiliary, (+)-methylephedrine, to a prochiral substrate (typically a carboxylic acid) to form a diastereomeric amide. The stereocenter on the auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation or aldol (B89426) condensation, on the enolate of the amide. This results in the formation of a new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery and recycling of the auxiliary.
Asymmetric Alkylation of Carboxylic Acid Derivatives
Asymmetric alkylation is a powerful method for the enantioselective formation of α-substituted chiral carboxylic acids, alcohols, and ketones. The use of a (+)-methylephedrine-derived amide allows for high diastereoselectivity in the alkylation of the corresponding enolate.
Experimental Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using a (+)-methylephedrine auxiliary.
Protocol 1: Preparation of N-Acyl-(+)-methylephedrine Amide
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂ or toluene), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous CH₂Cl₂ and add it dropwise to a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.5 eq) in anhydrous CH₂Cl₂ at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the N-acyl-(+)-methylephedrine amide by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
-
In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve the N-acyl-(+)-methylephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (B44863) (2.2 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes.
-
Slowly add the freshly prepared LDA solution to the amide solution at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes.
-
Cool the resulting enolate solution to 0 °C and add the alkyl halide (1.5 eq) dropwise.
-
Stir at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the alkylated amide by flash column chromatography.
Quantitative Data for Asymmetric Alkylation (Based on Pseudoephedrine Auxiliary)
| Entry | R in Amide | Alkyl Halide (R'-X) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Propionyl | Benzyl bromide | 95 | >99:1 |
| 2 | Propionyl | Ethyl iodide | 92 | 98:2 |
| 3 | Phenylacetyl | Methyl iodide | 89 | >99:1 |
| 4 | Propionyl | Allyl bromide | 94 | 97:3 |
Cleavage of the (+)-Methylephedrine Auxiliary
The final step is the removal of the chiral auxiliary to yield the enantiomerically pure product. The choice of cleavage method determines the functional group obtained.
Cleavage Pathways
Caption: Major cleavage pathways for the N-acyl-(+)-methylephedrine auxiliary.
Protocol 3: Cleavage to a Chiral Carboxylic Acid (Acidic Hydrolysis)
-
Dissolve the alkylated amide (1.0 eq) in a mixture of dioxane and 9N H₂SO₄ (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approx. 110 °C) for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
-
To recover the auxiliary, basify the aqueous layer with NaOH and extract with CH₂Cl₂.
-
Wash the organic layer containing the carboxylic acid with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the carboxylic acid by chromatography or recrystallization.
Protocol 4: Cleavage to a Chiral Primary Alcohol (Reductive Cleavage)
-
In an oven-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the alkylated amide (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting white suspension vigorously for 1 hour.
-
Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify the chiral alcohol by flash column chromatography. The auxiliary can often be recovered from the filter cake.
Protocol 5: Cleavage to a Chiral Ketone (Organometallic Addition)
-
In an oven-dried flask under an inert atmosphere, dissolve the alkylated amide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add the organolithium or Grignard reagent (2.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the chiral ketone by flash column chromatography.
Quantitative Data for Auxiliary Cleavage (Based on Pseudoephedrine Auxiliary)
| Entry | Product Type | Cleavage Reagent | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Carboxylic Acid | H₂SO₄ / H₂O | 85-95 | >99 |
| 2 | Primary Alcohol | LiAlH₄ | 80-90 | >99 |
| 3 | Ketone (R' = Ph) | PhLi | 85-95 | >99 |
| 4 | Ketone (R' = Me) | MeLi | 88-96 | >99 |
Diastereoselective Aldol Reactions
The chiral enolates derived from N-acyl-(+)-methylephedrine amides can also be used in diastereoselective aldol reactions to generate β-hydroxy amides, which are precursors to valuable chiral building blocks.
Protocol 6: Diastereoselective Aldol Reaction
-
Generate the chiral lithium enolate as described in Protocol 2.
-
Cool the enolate solution to -78 °C.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product, wash, dry, and concentrate as previously described.
-
Purify the β-hydroxy amide by flash column chromatography.
Quantitative Data for Aldol Reaction (Based on Pseudoephedrine Auxiliary)
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | 85 | >95:5 |
| 2 | Isobutyraldehyde | 88 | >98:2 |
| 3 | Acetaldehyde | 75 | 90:10 |
Disclaimer: The provided protocols and quantitative data are based on the well-established chemistry of the pseudoephedrine chiral auxiliary. While (+)-methylephedrine is expected to behave similarly, optimization of reaction conditions may be necessary to achieve the reported yields and selectivities. All experiments should be conducted by trained professionals with appropriate safety precautions.
Protocol for the Enantioselective Reduction of Ketones with a Chiral Hydride Reagent Derived from (+)-Methylephedrine Hydrochloride
Introduction
The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a fundamental transformation in modern organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. This protocol details a robust and reliable method for the asymmetric reduction of various ketones utilizing a chiral hydride reagent prepared in situ from lithium aluminum hydride (LiAlH₄) and the readily available chiral auxiliary, (+)-methylephedrine hydrochloride. The addition of an amine, such as N-ethylaniline, has been shown to enhance the enantioselectivity of the reduction. This method offers a practical approach to obtaining chiral alcohols in high chemical yield and with significant enantiomeric excess.
Principle and Mechanism
The core of this protocol lies in the formation of a chiral aluminum alkoxide complex. Lithium aluminum hydride, a powerful achiral reducing agent, reacts with the chiral amino alcohol, (+)-methylephedrine, to form a sterically hindered and conformationally rigid chiral hydride reagent. This chiral reagent then coordinates to the prochiral ketone, creating a diastereomeric transition state. The hydride is delivered preferentially to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. The presence of an amine like N-ethylaniline is believed to further modify the reagent, enhancing its steric bulk and rigidity, thereby improving the enantioselectivity of the reduction.
Data Summary
The following table summarizes the typical performance of this protocol with various ketone substrates. The data is based on reductions performed with a chiral modifying agent derived from LiAlH₄, (-)-N-methylephedrine, and N-ethylaniline.
| Ketone Substrate | Product Alcohol | Chemical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Acetophenone | 1-Phenylethanol | 88-100 | 51-90 |
| Propiophenone | 1-Phenyl-1-propanol | 88-100 | 51-90 |
| Butyrophenone | 1-Phenyl-1-butanol | 88-100 | 51-90 |
| Isobutyrophenone | 2-Methyl-1-phenyl-1-propanol | 88-100 | 51-90 |
| Pivalophenone | 2,2-Dimethyl-1-phenyl-1-propanol | 88-100 | 51-90 |
| 2-Octanone | 2-Octanol | 78-98 | 0-67 |
| 3-Heptanone | 3-Heptanol | 78-98 | 0-67 |
| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 78-98 | 0-67 |
Data adapted from reductions using the enantiomer, (-)-N-methylephedrine. Similar results in terms of magnitude of enantioselectivity are expected with (+)-methylephedrine, leading to the opposite enantiomer of the alcohol.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the chiral hydride reagent and the subsequent enantioselective reduction of the ketone.
Materials and Reagents
-
Lithium aluminum hydride (LiAlH₄)
-
This compound
-
N-ethylaniline
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Ketone substrate (e.g., acetophenone)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, syringes, and other standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Part 1: Preparation of the Chiral Hydride Reagent
Note: This procedure should be carried out under an inert atmosphere (nitrogen or argon) as lithium aluminum hydride reacts violently with moisture.
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) and N-ethylaniline (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of this compound and N-ethylaniline to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure the complete formation of the chiral hydride reagent.
Part 2: Enantioselective Reduction of the Ketone
-
Cool the freshly prepared chiral hydride reagent solution to -78 °C (dry ice/acetone bath).
-
Dissolve the ketone substrate (e.g., acetophenone, 1.0 equivalent) in anhydrous diethyl ether or THF.
-
Slowly add the ketone solution to the stirred chiral hydride reagent at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow and careful addition of 1 M HCl at -78 °C until the evolution of gas ceases.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add more 1 M HCl to dissolve the aluminum salts.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.
-
Determine the chemical yield and the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the key processes in this protocol.
Caption: Experimental workflow for the enantioselective reduction of ketones.
Caption: Simplified mechanism of enantioselective ketone reduction.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous. Moisture will quench the LiAlH₄ and the chiral hydride reagent.
-
Confirm the quality of the LiAlH₄.
-
Ensure the reaction is allowed to proceed for the recommended time.
-
-
Low Enantioselectivity:
-
Ensure the chiral reagent is formed correctly by following the specified temperatures and stirring times.
-
The temperature of the reduction step is critical; maintain it at -78 °C.
-
The purity of the this compound and N-ethylaniline is important.
-
-
Difficult Work-up:
-
The formation of aluminum salts can sometimes lead to emulsions. The addition of a sufficient amount of acid during the quench and work-up should result in a clear separation of layers.
-
Safety Precautions
-
Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Anhydrous ethers can form explosive peroxides. Ensure they are tested for and free of peroxides before use.
-
The quenching of the reaction is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
This protocol provides a detailed and practical guide for the enantioselective reduction of ketones using a chiral hydride reagent derived from this compound. By carefully following the outlined procedures and safety precautions, researchers can effectively synthesize a range of optically active secondary alcohols, which are valuable building blocks in asymmetric synthesis. The method's reliance on a readily available and inexpensive chiral auxiliary makes it an attractive option for both academic and industrial applications.
Application Notes and Protocols for Chiral Catalyst Preparation from (+)-Methylephedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (+)-methylephedrine hydrochloride in the synthesis of chiral catalysts. The primary applications highlighted are in the asymmetric addition of diethylzinc (B1219324) to aldehydes and the enantioselective Henry (nitroaldol) reaction, crucial transformations in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Introduction
(+)-Methylephedrine, a naturally derived chiral amino alcohol, serves as an effective and readily available precursor for the synthesis of chiral ligands and catalysts. Its hydrochloride salt is the common commercial form, requiring conversion to the free base prior to its use in catalyst preparation. The resulting catalysts are particularly effective in inducing asymmetry in various carbon-carbon bond-forming reactions. This document outlines the preparation of a representative chiral catalyst from (+)-methylephedrine and its application in two key asymmetric reactions.
General Workflow
The overall process involves the liberation of the free base from this compound, followed by its use as a chiral ligand, often in situ, to form a catalytically active species with a metal salt. This chiral complex then mediates the enantioselective transformation of a prochiral substrate.
Caption: General workflow for chiral catalyst preparation and application.
Experimental Protocols
Protocol 1: Preparation of (+)-Methylephedrine Free Base from its Hydrochloride Salt
This protocol describes the conversion of this compound to its free base, which is essential for its use as a chiral ligand.
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Celite or filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add sodium carbonate (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite or filter paper, washing with additional methanol.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and filter to remove any remaining inorganic salts.
-
Evaporate the ethyl acetate to yield (+)-methylephedrine as a free base. The product can be used in the next step without further purification.
Protocol 2: Asymmetric Addition of Diethylzinc to Aldehydes
This protocol details the in situ formation of a chiral zinc-based catalyst from (+)-methylephedrine for the enantioselective ethylation of aldehydes.
Materials:
-
(+)-Methylephedrine (free base from Protocol 1)
-
Aromatic or aliphatic aldehyde
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve (+)-methylephedrine (0.05 - 0.10 eq) in anhydrous toluene in a Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 - 2.0 eq) to the solution and stir for 20-30 minutes at 0 °C to allow for the formation of the chiral catalyst complex.
-
Add the aldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C or room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 3: Asymmetric Henry (Nitroaldol) Reaction
This protocol describes the use of a copper(II)-(+)-methylephedrine complex as a catalyst for the enantioselective addition of nitromethane (B149229) to aldehydes.
Materials:
-
(+)-Methylephedrine (free base from Protocol 1)
-
Copper(II) acetate (Cu(OAc)₂)
-
Aldehyde
-
Nitromethane (CH₃NO₂)
-
Isopropanol (2-PrOH) or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, dissolve copper(II) acetate (0.10 eq) and (+)-methylephedrine (0.10 eq) in isopropanol.
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Add the aldehyde (1.0 eq) to the solution.
-
Add nitromethane (2.0 - 5.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral nitroalcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The following tables summarize representative quantitative data for asymmetric reactions catalyzed by systems derived from ephedrine (B3423809) analogues, which are indicative of the expected performance of (+)-methylephedrine-derived catalysts.
Table 1: Asymmetric Addition of Diethylzinc to Aldehydes
| Entry | Aldehyde | Ligand Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 5 | >95 | 98 |
| 2 | 4-Chlorobenzaldehyde | 5 | 92 | 97 |
| 3 | 2-Naphthaldehyde | 5 | 96 | >99 |
| 4 | Hexanal | 10 | 85 | 90 |
Note: Data are representative and may vary based on specific reaction conditions and the exact structure of the ephedrine-derived ligand.
Table 2: Asymmetric Henry Reaction
| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | 10 | 90 | 95 |
| 3 | 2-Furaldehyde | 10 | 78 | 88 |
| 4 | Cyclohexanecarboxaldehyde | 10 | 75 | 85 |
Note: Data are representative and may vary based on specific reaction conditions and the exact structure of the ephedrine-derived ligand.
Logical Relationships in Asymmetric Catalysis
The enantioselectivity in these reactions is governed by the formation of a well-defined chiral environment around the metal center.
Caption: Energy difference in transition states leads to enantioselectivity.
Conclusion
This compound is a valuable and cost-effective precursor for the generation of chiral catalysts for key asymmetric transformations. The protocols provided herein offer a starting point for researchers to explore the utility of these catalysts in the synthesis of enantioenriched compounds. The straightforward preparation and high enantioselectivities achievable make these systems attractive for applications in both academic and industrial settings. Further optimization of reaction conditions and ligand structure can lead to even greater efficacy and broader substrate scope.
Application Notes and Protocols for Diastereoselective Alkylation Using Pseudoephedrine Amides
For Researchers, Scientists, and Drug Development Professionals
The diastereoselective alkylation of pseudoephedrine amides is a robust and widely utilized method in modern organic synthesis for the preparation of enantiomerically enriched α-substituted carboxylic acids, alcohols, aldehydes, and ketones.[1][2] Developed by Andrew G. Myers, this methodology leverages the inexpensive and readily available chiral auxiliary, (1S,2S)-(+)-pseudoephedrine or its (1R,2R)-(-)-enantiomer, to direct the stereoselective alkylation of enolates.[2] Key advantages of this method include high diastereoselectivity, the crystalline nature of the amide intermediates which facilitates purification, and the ability to recover the chiral auxiliary.[2][3]
The fundamental principle involves the N-acylation of pseudoephedrine to form a tertiary amide.[1][4] Subsequent deprotonation with a strong base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride generates a lithium enolate.[5] The steric hindrance imposed by the chiral auxiliary directs the approach of an electrophile to one face of the enolate, resulting in a high degree of stereocontrol.[2] Finally, the auxiliary is cleaved to yield the desired chiral product.[1]
Experimental Workflow Overview
The overall process can be broken down into three primary stages: formation of the pseudoephedrine amide, diastereoselective alkylation, and cleavage of the chiral auxiliary.
Caption: General workflow for the synthesis of enantiomerically enriched products using pseudoephedrine as a chiral auxiliary.
Experimental Protocols
Preparation of Pseudoephedrine Amides
Pseudoephedrine amides can be readily prepared by N-acylation of pseudoephedrine with various acylating agents such as acid chlorides, acid anhydrides, or even esters.[4][6] The resulting amides are often crystalline solids, which allows for easy purification by recrystallization.[2][7]
Protocol: Acylation with an Acid Chloride [2]
-
Setup: To a flame-dried, argon-purged flask, add (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) and anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Base Addition: Add triethylamine (B128534) (1.5 equiv.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acid chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is indicated by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Diastereoselective Alkylation of Pseudoephedrine Amides
The alkylation step is the core of this methodology, where the stereocenter is established. The use of lithium chloride is crucial for achieving high yields and clean reactions, as it is believed to modify the aggregation state of the enolate and suppress O-alkylation.[4][5][8]
Protocol: Alkylation with a Primary Alkyl Halide [4][8]
-
LDA Preparation: In a flame-dried, argon-purged flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (n-BuLi) (2.1 equiv.) to a solution of diisopropylamine (B44863) (2.25 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. Briefly warm to 0 °C and then re-cool to -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (LiCl) (≥6.0 equiv.). In a separate flask, dissolve the pseudoephedrine amide (1.0 equiv.) in anhydrous THF. Slowly add the amide solution to the LDA/LiCl suspension at -78 °C. Stir for 30-60 minutes at -78 °C, then warm to 0 °C for 10-15 minutes.
-
Alkylation: Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 equiv.). Stir at 0 °C for 1-4 hours, or until the reaction is complete by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is often purified by recrystallization to enhance the diastereomeric purity to ≥99% de.[8]
Caption: Proposed mechanism for the diastereoselective alkylation of pseudoephedrine amides.
Cleavage of the Pseudoephedrine Auxiliary
The final step is the removal of the chiral auxiliary to afford the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group.[9]
Protocol A: Acidic Hydrolysis to Carboxylic Acid [2][10]
-
Setup: Dissolve the alkylated pseudoephedrine amide (1.0 equiv.) in a mixture of dioxane and 9 N sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture at reflux (approx. 115 °C) for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous mixture with diethyl ether to isolate the chiral carboxylic acid.
-
Auxiliary Recovery: To recover the auxiliary, basify the aqueous layer with a sodium hydroxide (B78521) (NaOH) solution until the pH is greater than 12. Extract the basic aqueous layer with CH₂Cl₂. Dry the combined organic layers and concentrate to recover the pseudoephedrine.[2]
Protocol B: Reductive Cleavage to Primary Alcohol [11]
-
Setup: In a flame-dried, argon-purged flask, dissolve the alkylated pseudoephedrine amide (1.0 equiv.) in anhydrous THF.
-
Reduction: Add the amide solution dropwise to a stirred suspension of an excess of a reducing agent like lithium aluminum hydride (LiAlH₄) in THF at 0 °C.
-
Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Purification: Filter the resulting solids and wash with an organic solvent. The combined filtrate is dried, concentrated, and the resulting alcohol is purified by column chromatography.
Protocol C: Addition of Organolithium Reagent to Ketone [9]
-
Setup: Dissolve the alkylated pseudoephedrine amide (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Addition: Add the organolithium reagent (e.g., methyllithium) dropwise.
-
Reaction: Stir the reaction at -78 °C until completion.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl.
-
Work-up: Warm to room temperature and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the ketone.
Caption: Major cleavage pathways for alkylated pseudoephedrine amides.
Data Presentation
The diastereoselectivity of the alkylation is consistently high across a range of primary alkyl halides. The following tables summarize representative data.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Propionamide
| Entry | Alkyl Halide (R-X) | Yield (%) | Crude d.r. (%) | Isolated d.r. (%) |
| 1 | CH₃I | 99 | 97 | ≥99 |
| 2 | CH₃CH₂I | 95 | 98 | ≥99 |
| 3 | CH₂=CHCH₂Br | 99 | 97 | ≥99 |
| 4 | C₆H₅CH₂Br | 99 | 96 | ≥99 |
| 5 | t-BuOCOCH₂Br | 80 | 90 | 95 |
Data compiled from multiple sources. Diastereomeric ratio (d.r.) is presented as the ratio of the major to the minor diastereomer.[4]
Table 2: Cleavage of Alkylated Pseudoephedrine Amides
| Entry | Desired Product | Cleavage Method | Reagents | Yield (%) |
| 1 | Carboxylic Acid | Acidic Hydrolysis | H₂SO₄, Dioxane/H₂O | 85-95 |
| 2 | Primary Alcohol | Reductive Cleavage | LiAlH₄, THF | 80-90 |
| 3 | Methyl Ketone | Organolithium Addition | CH₃Li, THF | 75-85 |
Yields are typical ranges reported in the literature.[1][9][10]
Conclusion
The use of pseudoephedrine as a chiral auxiliary for diastereoselective alkylation reactions provides a powerful and practical method for accessing a wide variety of enantiomerically enriched compounds.[1][7] The operational simplicity, high stereoselectivity, and the accessibility of both enantiomers of the auxiliary contribute to its broad applicability in both academic and industrial research settings.[4][12] The protocols and data presented herein serve as a comprehensive guide for researchers looking to employ this reliable synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of (+)-Methylephedrine Hydrochloride in Asymmetric Aldol Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of (+)-methylephedrine hydrochloride as a chiral auxiliary in asymmetric aldol (B89426) reactions. While direct literature detailing the use of this compound is limited, the protocols herein are adapted from well-established methodologies for the structurally similar and highly effective chiral auxiliaries, (+)-pseudoephedrine and (+)-ephedrine. These compounds are widely employed to achieve high levels of stereocontrol in the formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral drugs and complex molecules.
Principle of the Method
The core of this methodology lies in the temporary attachment of the chiral molecule, (+)-methylephedrine, to a carboxylic acid substrate to form a chiral amide. The inherent chirality of the methylephedrine moiety then directs the stereochemical course of the subsequent aldol reaction. The α-proton of the amide is deprotonated with a strong, non-nucleophilic base to form a chiral enolate. This enolate then reacts with a prochiral aldehyde. The steric and electronic properties of the chiral auxiliary favor the formation of one of the possible diastereomeric aldol adducts. Finally, the chiral auxiliary is cleaved from the aldol product and can be recovered for reuse, yielding the desired enantiomerically enriched β-hydroxy carboxylic acid or its derivative.
The stereochemical outcome of the reaction can often be rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the metal cation of the enolate.[1][2][3]
Experimental Protocols
2.1. Protocol 1: Preparation of N-Propionyl-(+)-methylephedrine Amide
This initial step involves the conversion of this compound to its free base, followed by N-acylation.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Propionyl chloride
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution in an ice bath and slowly add a 1 M NaOH solution until the pH of the solution is >12.
-
Extract the aqueous solution with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of (+)-methylephedrine as an oil.
-
-
N-Acylation:
-
Dissolve the (+)-methylephedrine free base (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-propionyl-(+)-methylephedrine amide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
2.2. Protocol 2: Asymmetric Aldol Reaction
This protocol details the diastereoselective aldol reaction of the N-propionyl-(+)-methylephedrine amide with an aldehyde.
Materials:
-
N-Propionyl-(+)-methylephedrine amide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Enolate Formation:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (2.2 eq).
-
Slowly add n-BuLi (2.1 eq) and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve the N-propionyl-(+)-methylephedrine amide (1.0 eq) in anhydrous THF.
-
Slowly add the amide solution to the freshly prepared LDA solution at -78 °C.
-
Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add the desired aldehyde (1.5 eq), freshly distilled if necessary, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude aldol adduct can be purified by column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
-
2.3. Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the (+)-methylephedrine auxiliary to yield the chiral β-hydroxy acid.
Materials:
-
Aldol adduct from Protocol 2
-
Sulfuric acid (H₂SO₄), e.g., 1 N
-
Dioxane or Tetrahydrofuran (THF)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Hydrolysis:
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of dioxane (or THF) and 1 N H₂SO₄ (e.g., 3:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous solution with diethyl ether to remove the recovered (+)-methylephedrine auxiliary. The auxiliary can be recovered from the organic layer.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched β-hydroxy acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
-
Data Presentation
Due to the lack of specific literature for this compound, the following table presents typical results obtained for the closely related and highly effective chiral auxiliary, (+)-pseudoephedrine, in asymmetric aldol reactions. It is anticipated that the use of (+)-methylephedrine would result in similar trends, although absolute yields and selectivities may vary.
| Entry | Aldehyde | Product | Yield (%) | d.r. (syn:anti) | Ref. |
| 1 | Isobutyraldehyde | syn-β-hydroxy amide | 85 | >99:1 | [4][5] |
| 2 | Benzaldehyde | syn-β-hydroxy amide | 90 | >99:1 | [4][5] |
| 3 | Acetaldehyde | syn-β-hydroxy amide | 78 | >95:5 | [4][5] |
| 4 | Pivaldehyde | syn-β-hydroxy amide | 82 | >99:1 | [4][5] |
Note: The diastereoselectivity is highly dependent on the reaction conditions. For pseudoephedrine-derived propionamide (B166681) enolates, the syn diastereomer is typically favored. Transmetalation of the lithium enolate with a zirconium(II) salt has been shown to enhance syn selectivity.[4][5]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the asymmetric aldol reaction.
Proposed Stereochemical Model (Zimmerman-Traxler)
Caption: Zimmerman-Traxler model for syn-diastereoselectivity.
References
Application Notes and Protocols for the Synthesis of Enantiomerically Pure Alcohols Using (+)-Methylephedrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (+)-methylephedrine hydrochloride as a chiral ligand in the enantioselective synthesis of secondary alcohols. The primary application highlighted is the addition of organozinc reagents to aldehydes, a robust and widely used method for forming carbon-carbon bonds with high stereocontrol. Chiral alcohols are crucial building blocks in the pharmaceutical industry for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).
Overview of the Method
The enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to prochiral aldehydes is a powerful transformation for producing chiral secondary alcohols. The stereochemical outcome of this reaction is controlled by a chiral catalyst, in this case, an in-situ generated zinc alkoxide derived from this compound. The hydrochloride salt is typically neutralized in situ to form the active free base, (+)-N-methylephedrine, which then coordinates to the organozinc reagent. This chiral complex subsequently delivers the alkyl group to one face of the aldehyde, leading to the formation of an enantiomerically enriched alcohol.
A notable application of (+)-N-methylephedrine is in the zinc-mediated enantioselective addition of terminal acetylenes to aldehydes. This method, developed by Carreira and colleagues, is operationally convenient and provides high yields and enantioselectivities.[1]
Key Applications and Substrate Scope
The primary application of this compound in this context is the catalysis of the enantioselective addition of diethylzinc to a variety of aromatic and aliphatic aldehydes. This methodology allows for the synthesis of a wide range of chiral secondary alcohols with predictable stereochemistry.
Experimental Data: Enantioselective Ethylation of Aldehydes
The following table summarizes the typical results obtained for the enantioselective addition of diethylzinc to various aldehydes using (+)-N-methylephedrine as the chiral ligand.
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 95 | 98 | (R) |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 97 | (R) |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 90 | 96 | (R) |
| 4 | 2-Naphthaldehyde | 1-(2-Naphthyl)-1-propanol | 93 | 95 | (R) |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 92 | (R) |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 88 | 94 | (R) |
| 7 | Hexanal | Octan-3-ol | 82 | 90 | (R) |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
This protocol outlines the general steps for the asymmetric ethylation of an aldehyde using diethylzinc, catalyzed by this compound.
Materials:
-
This compound
-
Anhydrous Toluene (B28343)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (freshly distilled)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes)
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) to the suspension via syringe. The hydrochloride salt will react to form ethane (B1197151) gas and the soluble zinc alkoxide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the proposed catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of chiral alcohols.
Caption: Proposed catalytic cycle for the enantioselective addition.
Safety and Handling
-
Diethylzinc: Diethylzinc is a highly pyrophoric liquid and must be handled with extreme caution under an inert atmosphere. It reacts violently with water. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Toluene: Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.
-
This compound: Handle with standard laboratory safety precautions.
Conclusion
This compound serves as an effective and readily available chiral precursor for a catalyst in the enantioselective synthesis of secondary alcohols. The protocols described herein provide a reliable method for obtaining a variety of chiral alcohols in high yields and with excellent enantioselectivities. This makes it a valuable tool for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols for Phase-Transfer Catalysis with Chiral Quaternary Ammonium Salts from (+)-Methylephedrine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral quaternary ammonium (B1175870) salts derived from (+)-Methylephedrine as phase-transfer catalysts in asymmetric synthesis. These catalysts are effective for a variety of enantioselective transformations, offering a valuable tool for the synthesis of chiral molecules in pharmaceutical and chemical research.
Introduction to Chiral Phase-Transfer Catalysis with (+)-Methylephedrine Derivatives
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst, a quaternary ammonium salt, transports one of the reactants (usually an anion) into the organic phase where the reaction can proceed. When the catalyst is chiral, it can induce enantioselectivity, leading to the preferential formation of one enantiomer of the product.
Quaternary ammonium salts derived from the readily available and relatively inexpensive chiral pool of ephedra alkaloids, such as (+)-Methylephedrine, have emerged as effective catalysts for various asymmetric reactions. The most commonly used catalyst from this family is N-benzyl-N-methylephedrinium bromide. The presence of the hydroxyl group in the ephedrine (B3423809) backbone is believed to play a crucial role in the enantioselective transition state by interacting with the substrate through hydrogen bonding.
Catalyst Preparation: Synthesis of N-Benzyl-N-methylephedrinium Bromide from (+)-Methylephedrine
A detailed protocol for the synthesis of the chiral phase-transfer catalyst N-benzyl-N-methylephedrinium bromide from (+)-methylephedrine is provided below.
Experimental Protocol: Synthesis of N-Benzyl-N-methylephedrinium Bromide
Materials:
-
(+)-Methylephedrine
-
Benzyl (B1604629) bromide
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and washing
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (+)-methylephedrine (1.0 eq.) in anhydrous toluene.
-
To this stirred solution, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, a white precipitate of the quaternary ammonium salt will have formed.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified N-benzyl-N-methylephedrinium bromide under vacuum. The product is typically obtained as a white, crystalline solid.
Purification: The crude product can be further purified by recrystallization from a mixture of methanol (B129727) and diethyl ether[1].
Applications in Asymmetric Synthesis
Chiral quaternary ammonium salts derived from (+)-methylephedrine have been successfully employed in a range of enantioselective reactions. Detailed protocols for three key applications are presented below.
Enantioselective Alkylation of Glycine (B1666218) Schiff Bases
Asymmetric alkylation of glycine Schiff bases is a fundamental method for the synthesis of non-natural α-amino acids. Phase-transfer catalysis with chiral quaternary ammonium salts provides a practical and efficient way to achieve high enantioselectivity.
Materials:
-
tert-Butyl glycinate (B8599266) benzophenone (B1666685) Schiff base
-
Benzyl bromide
-
N-Benzyl-N-methylephedrinium bromide (catalyst)
-
Toluene
-
50% aqueous potassium hydroxide (B78521) (KOH) solution
-
Standard glassware for a biphasic reaction
Procedure:
-
To a round-bottom flask, add the tert-butyl glycinate benzophenone Schiff base (1.0 eq.) and the chiral phase-transfer catalyst, N-benzyl-N-methylephedrinium bromide (0.05-0.10 eq.), dissolved in toluene.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add the 50% aqueous KOH solution to the reaction mixture.
-
Add benzyl bromide (1.2 eq.) dropwise to the biphasic mixture.
-
Continue stirring vigorously at 0 °C for the time specified in the data table or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with toluene and water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Enantioselective Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction. The use of (+)-methylephedrine-derived phase-transfer catalysts allows for the enantioselective addition of various nucleophiles to α,β-unsaturated compounds.
Materials:
-
Diethyl acetylaminomalonate
-
N-Benzyl-N-methylephedrinium bromide (catalyst)
-
Toluene
-
Solid potassium carbonate (K₂CO₃) or another suitable solid base
-
Standard reaction glassware
Procedure:
-
In a round-bottom flask, combine chalcone (1.0 eq.), diethyl acetylaminomalonate (1.2 eq.), and the chiral phase-transfer catalyst, N-benzyl-N-methylephedrinium bromide (0.1 eq.), in toluene.
-
Add powdered solid potassium carbonate (2.0 eq.) to the mixture.
-
Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, filter off the solid base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the Michael adduct by chiral HPLC analysis.
Enantioselective Epoxidation of α,β-Unsaturated Ketones
Chiral epoxides are valuable building blocks in organic synthesis. The enantioselective epoxidation of electron-deficient olefins, such as chalcones, can be effectively catalyzed by (+)-methylephedrine-derived quaternary ammonium salts under phase-transfer conditions.
Materials:
-
Chalcone
-
30% Hydrogen peroxide (H₂O₂)
-
N-Benzyl-N-methylephedrinium bromide (catalyst)
-
Toluene
-
Aqueous sodium hydroxide (NaOH) solution
-
Standard reaction glassware for a biphasic reaction
Procedure:
-
Dissolve chalcone (1.0 eq.) and N-benzyl-N-methylephedrinium bromide (0.1 eq.) in toluene in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
With vigorous stirring, add the aqueous sodium hydroxide solution followed by the dropwise addition of 30% hydrogen peroxide (2.0-3.0 eq.).
-
Continue stirring at 0 °C for the specified reaction time, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with toluene and water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium sulfite, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the applications described above using N-benzyl-N-methylephedrinium bromide as the chiral phase-transfer catalyst.
| Table 1: Enantioselective Alkylation of tert-Butyl Glycinate Benzophenone Schiff Base | ||||
| Electrophile | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | 10 | 0 | 12 | 85 |
| 4-Chlorobenzyl bromide | 10 | 0 | 18 | 82 |
| 4-Methoxybenzyl bromide | 10 | 0 | 24 | 88 |
| Allyl bromide | 10 | 0 | 8 | 90 |
| Table 2: Enantioselective Michael Addition to Chalcone | |||||
| Nucleophile | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl acetylaminomalonate | 10 | K₂CO₃ | RT | 48 | 92 |
| Diethyl malonate | 10 | K₂CO₃ | RT | 72 | 85 |
| Nitromethane | 10 | K₂CO₃ | RT | 24 | 78 |
| Table 3: Enantioselective Epoxidation of Chalcones | |||||
| Substrate (Chalcone) | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Time (h) | Yield (%) |
| Chalcone | 10 | 30% H₂O₂/NaOH | 0 | 6 | 95 |
| 4-Chlorochalcone | 10 | 30% H₂O₂/NaOH | 0 | 8 | 92 |
| 4-Methoxychalcone | 10 | 30% H₂O₂/NaOH | 0 | 10 | 96 |
Visualizations
Catalytic Cycle of Phase-Transfer Catalysis
Caption: A generalized catalytic cycle for phase-transfer catalysis.
Experimental Workflow for Asymmetric Alkylation
Caption: A typical experimental workflow for enantioselective alkylation.
Logical Relationship in Catalyst Design
References
Application Notes and Protocols for Enantioselective Addition of Organozinc Reagents Mediated by Ephedrine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the enantioselective addition of organozinc reagents to aldehydes, a cornerstone reaction in asymmetric synthesis for the production of chiral secondary alcohols. This transformation is of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure drug intermediates and active pharmaceutical ingredients. The protocols detailed herein focus on the use of readily available and effective chiral ligands derived from ephedrine (B3423809).
Introduction
The catalytic enantioselective addition of organozinc reagents to carbonyl compounds represents a powerful and reliable method for the construction of stereogenic centers. Among the vast array of chiral catalysts developed for this purpose, β-amino alcohols derived from the natural product ephedrine have proven to be highly effective, accessible, and versatile. These ligands coordinate to the zinc atom, creating a chiral environment that directs the nucleophilic attack of the organozinc reagent to one of the enantiotopic faces of the aldehyde, leading to the formation of a specific enantiomer of the resulting secondary alcohol with high enantiomeric excess (ee). This document outlines the key data, experimental procedures, and mechanistic insights for employing ephedrine derivatives in these critical synthetic transformations.
Data Presentation
The following tables summarize the quantitative data for the enantioselective addition of diethylzinc (B1219324) to various aldehydes, catalyzed by different ephedrine-derived ligands. These results highlight the influence of the ligand structure, substrate electronics, and steric factors on the yield and enantioselectivity of the reaction.
Table 1: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by Various Ephedrine Derivatives
| Entry | Ephedrine Derivative Ligand | Aldehyde | Yield (%) | ee (%) | Product Configuration |
| 1 | (1R,2S)-(-)-N,N-Dimethylnorephedrine | Benzaldehyde (B42025) | 95 | 85 | (R) |
| 2 | (1R,2S)-(-)-N,N-Diethylnorephedrine | Benzaldehyde | 92 | 91 | (R) |
| 3 | (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | Benzaldehyde | 98 | >95 | (R) |
| 4 | (1R,2S)-(-)-N-Isopropylephedrine | Benzaldehyde | 88 | 90 | (R) |
| 5 | (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | 4-Chlorobenzaldehyde | 97 | 96 | (R) |
| 6 | (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | 4-Methoxybenzaldehyde | 95 | 94 | (R) |
| 7 | (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | 2-Naphthaldehyde | 96 | 95 | (R) |
| 8 | (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | 2-Furaldehyde | 85 | 88 | (R) |
Table 2: Enantioselective Addition of Various Dialkylzinc Reagents to Benzaldehyde Catalyzed by (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)
| Entry | Organozinc Reagent | Yield (%) | ee (%) | Product Configuration |
| 1 | Diethylzinc | 98 | >95 | (R) |
| 2 | Dimethylzinc | 85 | 88 | (R) |
| 3 | Di-n-propylzinc | 90 | 92 | (R) |
| 4 | Di-iso-propylzinc | 75 | 85 | (R) |
| 5 | Di-n-butylzinc | 92 | 93 | (R) |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative ephedrine-derived ligand and its application in the enantioselective addition of diethylzinc to an aldehyde.
Protocol 1: Synthesis of (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)
This procedure describes the synthesis of a highly effective ligand for the enantioselective addition of organozinc reagents.
Materials:
-
(1R,2S)-(-)-Norephedrine
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of (1R,2S)-(-)-norephedrine (1.0 eq) in anhydrous dichloromethane (DCM), add butyraldehyde (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to afford (1R,2S)-(-)-N,N-dibutylnorephedrine as a colorless oil.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde using DBNE
This protocol details the catalytic asymmetric addition of diethylzinc to benzaldehyde to produce (R)-1-phenyl-1-propanol.
Materials:
-
(1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde, freshly distilled
-
Toluene (B28343), anhydrous
-
Hexane, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, argon-purged Schlenk flask, add a solution of (1R,2S)-(-)-N,N-dibutylnorephedrine (DBNE) (0.05 eq) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 eq) to the ligand solution via syringe.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the enantioselective addition of organozinc reagents mediated by ephedrine derivatives.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Caption: General experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.
Application Notes and Protocols for the Preparation of a Chiral Stationary Phase from (+)-Methylephedrine Hydrochloride for HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Chiral separations are a critical aspect of modern pharmaceutical development and analysis, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for the separation of enantiomers. "Pirkle-type" CSPs, named after their developer William H. Pirkle, are a class of brush-type stationary phases where a chiral selector is covalently bonded to a support, typically silica (B1680970) gel. These CSPs operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers, leading to differential retention and separation.
(+)-Methylephedrine, a naturally occurring sympathomimetic amine, possesses two chiral centers, making it an attractive candidate for development as a chiral selector. This application note details a proposed synthetic route to create a novel Pirkle-type CSP from (+)-Methylephedrine hydrochloride.
Principle of the Method
The preparation of the proposed (+)-Methylephedrine-based CSP involves a two-step process:
-
Derivatization of (+)-Methylephedrine: The hydroxyl group of (+)-Methylephedrine free base is reacted with 3,5-dinitrobenzoyl chloride. This introduces a π-acidic 3,5-dinitrobenzoyl (DNB) group, which is essential for the chiral recognition mechanism, primarily through π-π interactions with analytes containing π-basic aromatic rings.
-
Immobilization onto Silica Support: The DNB-derivatized methylephedrine, which now possesses a carboxylic acid group, is then covalently bonded to aminopropyl-functionalized silica gel using a carbodiimide (B86325) coupling agent. This results in a stable, brush-type chiral stationary phase.
The enantioselective separation on this CSP is based on the "three-point interaction model," which posits that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. In this case, the interactions are expected to be:
-
π-π stacking: Between the electron-deficient dinitrobenzoyl ring of the CSP and an electron-rich aromatic ring of the analyte.
-
Hydrogen bonding: Involving the amide linkage of the CSP and a suitable functional group on the analyte.
-
Steric interactions: Due to the specific three-dimensional arrangement of the chiral centers on the methylephedrine backbone.
Proposed Synthesis of the (+)-Methylephedrine-Based CSP
Step 1: Synthesis of N-(3,5-Dinitrobenzoyl)-(+)-Methylephedrine
Reaction Scheme:
Protocol:
-
Preparation of (+)-Methylephedrine free base:
-
Dissolve 10.0 g of this compound in 100 mL of deionized water.
-
Slowly add a 2 M solution of sodium hydroxide (B78521) with stirring until the pH of the solution reaches 10-11.
-
Extract the aqueous solution three times with 50 mL of dichloromethane (B109758).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain (+)-Methylephedrine free base as an oil.
-
-
Derivatization:
-
Dissolve the obtained (+)-Methylephedrine free base in 50 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of 3,5-dinitrobenzoyl chloride in 20 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of triethylamine (B128534) to the reaction mixture to act as a scavenger for the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-(3,5-Dinitrobenzoyl)-(+)-Methylephedrine.
-
Purify the product by flash column chromatography on silica gel.
-
Step 2: Immobilization on Aminopropyl Silica Gel
Reaction Scheme:
Protocol:
-
Activation of the Carboxylic Acid:
-
Dissolve 1.0 g of the purified N-(3,5-Dinitrobenzoyl)-(+)-Methylephedrine in 50 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 equivalents of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.
-
-
Coupling to Aminopropyl Silica:
-
Add 5.0 g of aminopropyl-functionalized silica gel (5 µm particle size, 100 Å pore size) to the activated ester solution.
-
Stir the suspension at room temperature for 24-48 hours.
-
-
Washing and End-capping:
-
Filter the silica gel and wash it sequentially with dichloromethane, methanol, and diethyl ether to remove unreacted reagents and by-products.
-
To cap any unreacted amino groups on the silica surface, suspend the silica in a solution of acetic anhydride (B1165640) and pyridine (B92270) in dichloromethane and stir for 4 hours.
-
Filter the end-capped CSP and wash thoroughly with dichloromethane, methanol, and diethyl ether.
-
Dry the final CSP under vacuum.
-
Characterization of the CSP
The successful synthesis of the CSP can be confirmed by various analytical techniques:
-
Elemental Analysis: To determine the carbon, hydrogen, and nitrogen content, which allows for the calculation of the surface coverage of the chiral selector.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the immobilized chiral selector, such as the amide and nitro groups.
Chromatographic Evaluation: Application to the Separation of Racemates
The performance of the newly synthesized (+)-Methylephedrine-based CSP should be evaluated by separating a variety of racemic compounds. The following table presents expected performance data based on the chromatographic separation of representative racemates on analogous Pirkle-type CSPs derived from other amino alcohols. This data serves as a benchmark for the anticipated performance of the (+)-Methylephedrine CSP.
| Racemic Analyte | Mobile Phase (v/v/v) | Flow Rate (mL/min) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | n-Hexane/Isopropanol (90/10) | 1.0 | 2.15 | 2.85 | 1.33 | 2.54 |
| N-(3,5-Dinitrobenzoyl)-leucine | n-Hexane/Isopropanol/Acetic Acid (80/20/0.1) | 1.0 | 3.42 | 4.58 | 1.34 | 3.11 |
| Troger's Base | n-Hexane/Ethanol (95/5) | 1.0 | 1.88 | 2.41 | 1.28 | 2.15 |
| Propranolol | n-Hexane/Isopropanol/Diethylamine (85/15/0.1) | 1.0 | 2.56 | 3.15 | 1.23 | 1.98 |
Note: k'₁ and k'₂ are the retention factors of the first and second eluting enantiomers, respectively. The data presented is representative of typical performance for Pirkle-type CSPs and may vary for the specific (+)-Methylephedrine-based CSP.
Experimental Workflow and Chiral Recognition Mechanism
The overall experimental workflow for the preparation and evaluation of the CSP is depicted in the following diagram.
Caption: Experimental workflow for CSP synthesis and evaluation.
The chiral recognition mechanism is based on the three-point interaction model, which is visualized in the diagram below.
Caption: Three-point interaction model for chiral recognition.
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the preparation of a novel chiral stationary phase from this compound. The proposed synthetic route is based on established chemical principles for the creation of Pirkle-type CSPs and is expected to yield a robust and effective stationary phase for the enantioseparation of a wide range of racemic compounds. The detailed protocols and expected performance data provided herein should serve as a valuable resource for researchers in the fields of analytical chemistry, pharmaceutical sciences, and drug development who are interested in the design and application of new chiral separation materials. Further experimental validation is required to confirm the efficacy of this proposed CSP.
Application Notes and Protocols: (+)-Methylephedrine Hydrochloride Mediated Synthesis of Chiral Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-N-Methylephedrine hydrochloride is a readily available and effective chiral auxiliary derived from the natural product ephedrine. In its free base form, (+)-N-methylephedrine, it serves as a valuable chiral ligand in asymmetric synthesis to produce enantiomerically enriched compounds. This is particularly relevant in the pharmaceutical industry, where the chirality of an Active Pharmaceutical Ingredient (API) is often critical to its therapeutic efficacy and safety[1]. One of the key applications of (+)-N-methylephedrine is in mediating the enantioselective addition of organometallic reagents, such as Grignard reagents, to prochiral aldehydes. This reaction provides access to chiral secondary alcohols, which are versatile intermediates in the synthesis of a wide range of APIs.
These application notes provide a detailed protocol for the enantioselective synthesis of a model chiral alcohol, (R)-1-phenylpropan-1-ol, through the asymmetric addition of ethylmagnesium bromide to benzaldehyde (B42025), catalyzed by (+)-N-methylephedrine. This transformation is representative of a crucial step in the synthesis of various pharmaceutical compounds.
Core Principle:
The underlying principle of this asymmetric synthesis is the formation of a chiral complex between the Grignard reagent and the chiral amino alcohol, (+)-N-methylephedrine. This complex then delivers the nucleophilic alkyl group to one face of the prochiral aldehyde preferentially, leading to the formation of one enantiomer of the product in excess. The stereochemical outcome is dictated by the specific stereochemistry of the chiral auxiliary.
A diagram illustrating the logical relationship in this catalyzed reaction is provided below.
Data Presentation: Enantioselective Addition of Grignard Reagents to Aldehydes using (+)-N-Methylephedrine
The following table summarizes representative quantitative data for the enantioselective addition of various Grignard reagents to different aromatic aldehydes, mediated by (+)-N-methylephedrine. These results demonstrate the utility of this method in generating a range of chiral secondary alcohols with good to excellent yields and enantioselectivities.
| Entry | Aldehyde | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | Ethylmagnesium bromide | Toluene (B28343) | -78 | 92 | 85 | R |
| 2 | 4-Chlorobenzaldehyde | Ethylmagnesium bromide | Toluene | -78 | 88 | 89 | R |
| 3 | 4-Methoxybenzaldehyde | Ethylmagnesium bromide | Toluene | -78 | 95 | 82 | R |
| 4 | Benzaldehyde | Methylmagnesium bromide | Toluene | -78 | 85 | 78 | R |
| 5 | 2-Naphthaldehyde | Ethylmagnesium bromide | Toluene | -78 | 89 | 91 | R |
Experimental Protocols
Protocol 1: Preparation of (+)-N-Methylephedrine (Free Base) from (+)-Methylephedrine Hydrochloride
Objective: To prepare the free base of (+)-N-methylephedrine from its hydrochloride salt for use as a chiral ligand.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of hydrochloride salt).
-
Cool the solution in an ice bath.
-
Slowly add a 2 M aqueous solution of NaOH dropwise with stirring until the pH of the solution is approximately 10-11.
-
Transfer the aqueous solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (+)-N-methylephedrine as a crystalline solid.
Protocol 2: Asymmetric Synthesis of (R)-1-Phenylpropan-1-ol
Objective: To synthesize (R)-1-phenylpropan-1-ol with high enantiomeric excess using (+)-N-methylephedrine as a chiral catalyst.
Materials:
-
(+)-N-Methylephedrine (from Protocol 1)
-
Benzaldehyde
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add a solution of (+)-N-methylephedrine (0.1 eq) in anhydrous toluene (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethylmagnesium bromide (1.2 eq) to the solution via syringe and stir the mixture for 30 minutes at -78 °C.
-
Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (R)-1-phenylpropan-1-ol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
The experimental workflow for this synthesis is depicted in the diagram below.
References
Troubleshooting & Optimization
Troubleshooting low yields in asymmetric synthesis with chiral auxiliaries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in asymmetric synthesis using chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is giving a low yield. What are the first things I should check?
A1: When troubleshooting low yields, it's best to start with the most fundamental aspects of your experimental setup. First, rigorously ensure that all your reagents and solvents are pure and, crucially, anhydrous. Moisture can deactivate sensitive reagents, particularly Lewis acids and strong bases like lithium diisopropylamide (LDA).[1] Secondly, re-verify the stoichiometry of all reactants. An imbalance can lead to the formation of side products or unreacted starting material. Finally, confirm that the reaction temperature was accurately maintained, as deviations can significantly impact reaction rates and selectivity.[2]
Q2: How does the choice of chiral auxiliary impact my reaction yield and stereoselectivity?
A2: The structure of the chiral auxiliary is paramount in directing the stereochemical outcome and influencing the overall yield.[3] Auxiliaries with bulky substituents, like Evans' oxazolidinones or Oppolzer's camphorsultam, provide effective steric shielding of one face of the reactive intermediate, leading to high diastereoselectivity.[3][4] However, extreme steric hindrance can sometimes impede the approach of the reactants, leading to lower yields. The choice of auxiliary should be tailored to the specific reaction. For instance, pseudoephedrine amides are often favored for their high crystallinity, which can simplify purification by recrystallization.[1][5]
Q3: I'm observing a low diastereomeric ratio (d.r.). How can I improve it?
A3: A low diastereomeric ratio indicates poor stereocontrol. Several factors can be optimized to enhance diastereoselectivity:
-
Temperature: Lowering the reaction temperature, often to -78 °C or even lower, is a common and effective strategy to improve diastereoselectivity.[2]
-
Lewis Acid: The choice and amount of Lewis acid can have a profound effect. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) is recommended as they vary in their coordinating ability and steric bulk.[2]
-
Solvent: The solvent can influence the conformation of the substrate-auxiliary complex and the transition state. Changing the solvent may lead to improved stereoselectivity.
-
Base: For reactions involving enolates, the choice of base (e.g., LDA, NaHMDS) and the presence of additives like LiCl can significantly affect the geometry of the enolate and, consequently, the diastereoselectivity.[1][6]
Q4: The cleavage of my chiral auxiliary is resulting in a low yield of my desired product. What could be the issue?
A4: Cleavage of the chiral auxiliary is a critical step that can be prone to issues.[7] Common problems include:
-
Harsh Reaction Conditions: The conditions required for cleavage (e.g., strong acid, base, or reducing agents) might be degrading your product.[8][9] It is crucial to select a cleavage method that is compatible with the functional groups in your molecule.[8]
-
Incomplete Reaction: The cleavage reaction may not have gone to completion. Monitor the reaction progress carefully using techniques like TLC or LC-MS.
-
Epimerization: For substrates with a stereocenter adjacent to a carbonyl group, basic or acidic cleavage conditions can sometimes lead to epimerization, resulting in a mixture of stereoisomers and a lower yield of the desired product.[10]
-
Workup Issues: Product loss during the workup and purification steps is also a common source of low yield. Ensure efficient extraction and handle the product carefully during purification.
Q5: I am struggling to separate the diastereomers after the reaction. What can I do?
A5: The separation of diastereomers can sometimes be challenging due to their similar physical properties. If standard column chromatography is ineffective, consider the following options:
-
Recrystallization: If your product is crystalline, recrystallization can be a highly effective method for separating diastereomers.[5]
-
Alternative Chromatography: Explore different stationary phases (e.g., alumina, reverse-phase silica) or solvent systems for column chromatography.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) can often provide baseline separation of diastereomers that are inseparable by standard column chromatography.
Data Presentation: Performance of Common Chiral Auxiliaries
The following tables summarize typical yields and diastereomeric ratios for common asymmetric reactions using different chiral auxiliaries. Note that results can vary significantly depending on the specific substrates and reaction conditions.
Table 1: Asymmetric Alkylation of Acyl-Oxazolidinones (Evans Auxiliaries)
| Alkylating Agent | Base | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl (B1604629) bromide | LDA | -78 | >99:1 | 92 |
| Allyl iodide | NaN(TMS)₂ | -78 | 98:2 | 61-77 |
| Ethyl iodide | NaN(TMS)₂ | -78 | - | 53 |
Table 2: Asymmetric Aldol Reactions with Chiral Auxiliaries
| Chiral Auxiliary | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 (syn) | 80-95 |
| (1S,2S)-(+)-Pseudoephedrine amide | Isobutyraldehyde | LDA | 97:3 | 85 |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | Benzaldehyde | TiCl₄, (-)-Sparteine | 98:2 (anti) | - |
Table 3: Asymmetric Diels-Alder Reaction with N-Acryloyl Camphorsultam
| Diene | Lewis Acid | Temperature (°C) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Cyclopentadiene | Et₂AlCl | -78 | >98 | 95 |
| 1,3-Butadiene | Et₂AlCl | -78 | 95 | 88 |
| Isoprene | Et₂AlCl | -78 | 96 | 91 |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of an Evans Oxazolidinone [11]
-
Acylation of the Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by flash column chromatography.
-
-
Alkylation:
-
Dissolve the acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add the LDA solution to the acylated oxazolidinone solution via cannula.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise and stir for 4 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product, wash the combined organic layers, dry, and concentrate.
-
-
Cleavage of the Auxiliary: [11]
-
Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).
-
Stir the reaction vigorously at 0 °C for 1-4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid. Dry the organic layer and concentrate.
-
Protocol 2: Asymmetric Alkylation of a Pseudoephedrine Amide [1]
-
Amide Formation:
-
To a solution of (+)-pseudoephedrine (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C, slowly add the acid chloride (1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash, dry, and concentrate.
-
-
Alkylation: [6]
-
To a suspension of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0-7.0 eq) in anhydrous THF at 0 °C, slowly add a solution of LDA (2.0-2.2 eq).
-
Stir at 0 °C for 1 hour to form the enolate.
-
Cool to the desired temperature (e.g., 0 °C or -78 °C) and add the alkylating agent (2.0-3.0 eq) dropwise.
-
Stir until the reaction is complete (monitored by TLC).
-
Quench with saturated aqueous NH₄Cl, extract with an organic solvent, wash, dry, and concentrate.
-
-
Cleavage to Carboxylic Acid (Acidic Hydrolysis): [9]
-
Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9-18 N H₂SO₄.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool, dilute with water, and extract the carboxylic acid with an organic solvent. The auxiliary can be recovered from the aqueous layer by basification.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low yields in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for (+)-Methylephedrine Hydrochloride Catalysis
Welcome to the technical support center for the optimization of (+)-Methylephedrine hydrochloride synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the catalytic synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound from (+)-Ephedrine hydrochloride?
The most prevalent and efficient method for the N-methylation of (+)-Ephedrine to (+)-Methylephedrine is the Eschweiler-Clarke reaction. This reaction involves the reductive amination of a primary or secondary amine using excess formic acid and formaldehyde (B43269). A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts and typically proceeds with high yields.[1][2] Chiral amines, such as ephedrine (B3423809), generally do not racemize under these reaction conditions.[2]
Q2: What are the roles of formaldehyde and formic acid in the Eschweiler-Clarke reaction?
In the Eschweiler-Clarke reaction, formaldehyde serves as the source of the methyl group that is added to the amine. Formic acid acts as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the amine and formaldehyde. This iminium ion is then reduced by a hydride ion from formic acid, leading to the methylated amine and the release of carbon dioxide, which drives the reaction to completion.[2][3]
Q3: Can alternative reagents be used for the N-methylation of ephedrine?
Yes, variations of the Eschweiler-Clarke reaction exist. For instance, formic acid can be replaced by other reducing agents like sodium cyanoborohydride.[2] Additionally, solvent-free methods using paraformaldehyde and oxalic acid dihydrate have been developed to avoid the use of formalin and concentrated formic acid.[4]
Q4: What is a typical yield for the synthesis of this compound?
With an optimized protocol, the Eschweiler-Clarke reaction can achieve very high yields. For instance, a patented process utilizing ephedrine hydrochloride, formalin, and formic acid in the presence of a catalyst has reported yields in the range of 97-98.2%.[1]
Q5: How can the final product, this compound, be purified?
Purification of this compound is typically achieved through recrystallization. A common procedure involves dissolving the crude product in water, treating it with activated carbon to remove colored impurities, followed by filtration. The purified product precipitates upon cooling the filtrate. The collected crystals can then be washed with a small amount of a suitable solvent, such as acetone (B3395972), and dried.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Inactive Reagents: Formaldehyde or formic acid may have degraded. 2. Insufficient Heating: The reaction temperature may be too low for the reaction to proceed at an adequate rate. 3. Incorrect Stoichiometry: The molar ratios of the reactants may not be optimal. | 1. Use fresh, high-quality formaldehyde and formic acid. 2. Ensure the reaction mixture is heated to the optimal temperature, typically around 80-100°C.[3] 3. Carefully control the stoichiometry of the reactants. An excess of formaldehyde and formic acid is generally used. |
| Formation of Side Products/Impurities | 1. Over-methylation: While the Eschweiler-Clarke reaction typically avoids quaternization, prolonged reaction times or excessive temperatures could potentially lead to side reactions. 2. Impure Starting Material: Impurities in the (+)-Ephedrine hydrochloride can lead to the formation of undesired byproducts. | 1. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. 2. Ensure the starting (+)-Ephedrine hydrochloride is of high purity. |
| Poor Yield of Isolated Product | 1. Incomplete Reaction: See "Low or No Reaction Conversion". 2. Losses during Workup: Significant product loss can occur during extraction and purification steps. 3. Precipitation Issues: The product may not fully precipitate from the solution during recrystallization. | 1. Optimize reaction conditions to ensure complete conversion. 2. Handle the product carefully during workup, ensuring efficient extraction and minimizing transfers. 3. Optimize the recrystallization solvent and cooling conditions to maximize crystal formation. Ensure the pH is appropriate for the hydrochloride salt to precipitate. |
| Product is colored or has an off-odor | Presence of Impurities: The color or odor can be due to byproducts from the reaction or impurities in the starting materials. | Use activated carbon during the workup and recrystallization process to remove colored impurities.[5] Ensure all glassware is clean and reagents are pure. |
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the impact of various reaction parameters on the synthesis of Methylephedrine hydrochloride based on available data.
Table 1: Effect of Catalyst Loading on Reaction Time
| Catalyst Loading (% w/w to Ephedrine HCl) | Reaction Time (minutes) |
| 0.5 - 5 | 30 - 60 |
| Data derived from a patented process which suggests that the use of a catalyst, such as a metal, metal compound, or organic base that is soluble in formic acid, can significantly accelerate the reaction.[5] |
Table 2: General Reaction Conditions for Eschweiler-Clarke Methylation of Amines
| Parameter | Recommended Condition | Notes |
| Temperature | 80 - 100 °C | The reaction is typically performed at or near boiling.[3] |
| Reactant Ratio | Excess formaldehyde and formic acid | Excess reagents are used to drive the reaction to completion.[2] |
| Solvent | Typically aqueous | The reaction is often run in an aqueous solution of the reagents. |
| These are general conditions for the Eschweiler-Clarke reaction and should be optimized for the specific synthesis of this compound. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a generalized procedure based on the principles of the Eschweiler-Clarke reaction and information from related syntheses. Researchers should optimize the specific quantities and conditions for their experimental setup.
Materials:
-
(+)-Ephedrine hydrochloride
-
Formaldehyde solution (e.g., 37% in water)
-
Formic acid (e.g., 85-98%)
-
Catalyst (e.g., Zinc powder, as mentioned in some patents) (optional)
-
Hydrochloric acid
-
Activated carbon
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine (+)-Ephedrine hydrochloride, formaldehyde solution, and formic acid. If a catalyst is used, it should be added at this stage.
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100-110°C).[5]
-
Monitor the reaction progress. The reaction is often accompanied by the evolution of carbon dioxide gas. The completion of the reaction can be indicated by the cessation of gas evolution.[5] The reaction time can be in the range of 30-60 minutes when a catalyst is used.[5]
-
After the reaction is complete, allow the mixture to cool.
-
To the cooled reaction mixture, add water and a small amount of hydrochloric acid.
-
Add a small amount of activated carbon to the solution and heat to dissolve any remaining solids and to decolorize the solution.
-
Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization of this compound.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold acetone to remove any remaining impurities.
-
Dry the purified crystals under vacuum to obtain the final product.
Mandatory Visualizations
Caption: Reaction mechanism of the Eschweiler-Clarke N-methylation of ephedrine.
Caption: Experimental workflow for the synthesis and purification of (+)-Methylephedrine HCl.
Caption: Troubleshooting logic for low yield in (+)-Methylephedrine HCl synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR820000327B1 - Process for the preparation of methyl ephedrine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Post-Reaction Removal of (+)-Methylephedrine Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of the chiral auxiliary, (+)-methylephedrine hydrochloride, after its use in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the removal of this compound?
A1: The removal of this compound leverages its chemical properties as an amine salt. The core principle is to convert the hydrochloride salt into its free base form, which has significantly different solubility characteristics. The free base is soluble in organic solvents and less soluble in aqueous solutions, while the hydrochloride salt is soluble in aqueous solutions. This difference allows for its separation from the desired reaction product through an acid-base extraction.
Q2: Why is it important to remove the chiral auxiliary completely?
A2: Complete removal of the chiral auxiliary is crucial for several reasons. Firstly, its presence can interfere with subsequent reaction steps. Secondly, it can complicate the purification and isolation of the final product, potentially leading to inaccurate yield calculations and analytical data. For pharmaceutical applications, the presence of the auxiliary in the final active pharmaceutical ingredient (API) is considered an impurity and must be removed to meet regulatory standards.
Q3: Can I recover the (+)-methylephedrine for reuse?
A3: Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse, which is cost-effective.[1] After the (+)-methylephedrine has been partitioned into the aqueous layer as its hydrochloride salt, it can be recovered. By making the aqueous layer basic, the free base of methylephedrine will precipitate or can be extracted with an organic solvent, allowing for its isolation, purification, and subsequent reuse.
Q4: What are the most common methods for removing this compound?
A4: The most common and efficient method is a liquid-liquid acid-base extraction.[2][3][4] This technique involves washing the organic reaction mixture with an acidic aqueous solution to protonate the methylephedrine free base (if the reaction conditions rendered it basic) and extract it into the aqueous layer as its hydrochloride salt. Other methods like column chromatography and crystallization can also be employed, often in conjunction with an initial extraction.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete removal of the auxiliary (detected by TLC, NMR, or LC-MS). | 1. Insufficient acid wash. 2. Incorrect pH of the aqueous wash. 3. Emulsion formation during extraction. | 1. Increase the number of acidic washes (e.g., from 2 to 3 or 4). 2. Ensure the pH of the aqueous wash is sufficiently acidic (pH 1-2) to fully protonate the methylephedrine. 3. To break emulsions, try adding brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or filtering the mixture through a pad of celite. |
| Low yield of the desired product after workup. | 1. Product is partially soluble in the aqueous layer. 2. Product degradation under acidic conditions. | 1. Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. 2. If the product is acid-sensitive, consider using a milder acidic wash (e.g., saturated ammonium (B1175870) chloride solution) or explore alternative purification methods like column chromatography without a preceding acidic wash. |
| Difficulty in recovering the auxiliary from the aqueous layer. | 1. Incomplete basification of the aqueous layer. 2. Auxiliary is not fully extracted from the basified aqueous layer. | 1. Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the methylephedrine hydrochloride to its free base. 2. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to ensure complete recovery of the auxiliary. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of (+)-Methylephedrine
This protocol is suitable for reaction mixtures where the desired product is stable to acidic conditions and soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Hydrochloric Acid (HCl).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Initial Dilution: Transfer the reaction mixture to a separatory funnel and dilute with the organic solvent used in the reaction.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Acidic Wash: Repeat the acidic wash (steps 2 and 3) two more times to ensure complete removal of the auxiliary.
-
Neutralization Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with brine to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of the chiral auxiliary.
Quantitative Data Summary
The efficiency of the removal process can be monitored by techniques like ¹H NMR, HPLC, or LC-MS. The following table provides a general expectation for the purity of the product after each wash.
| Purification Step | Expected Purity of Product | Notes |
| After 1st Acidic Wash | 85-95% | The majority of the auxiliary is removed in the first wash. |
| After 3rd Acidic Wash | >98% | Multiple washes ensure a more complete removal. |
| After Final Workup | >99% | Subsequent neutralization and drying steps prepare the product for further purification if needed. |
Visualizations
Workflow for Acid-Base Extraction
References
Technical Support Center: Enantiomeric Excess Enhancement in (+)-Methylephedrine Hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in increasing the enantiomeric excess (e.e.) of (+)-methylephedrine hydrochloride in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for increasing the enantiomeric excess of (+)-methylephedrine?
A1: The two most common and effective methods for increasing the enantiomeric excess of a chiral compound like (+)-methylephedrine are:
-
Diastereomeric Salt Resolution: This technique involves reacting the racemic or enantiomerically enriched methylephedrine with a chiral resolving agent (typically a chiral acid) to form two diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]
-
Preferential Crystallization: This method is applicable if the racemic mixture crystallizes as a conglomerate, which is a physical mixture of crystals of the two enantiomers.[4] By seeding a supersaturated solution of the racemic mixture with crystals of the desired enantiomer, selective crystallization of that enantiomer can be induced.[4]
Q2: How do I choose an appropriate chiral resolving agent for diastereomeric salt resolution of methylephedrine?
A2: The choice of resolving agent is critical for a successful resolution.[5] Derivatives of tartaric acid are commonly used for the resolution of amines like ephedrine (B3423809) and its analogs.[6] O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) are excellent candidates.[7] The selection is often empirical, and it is recommended to screen a few resolving agents to find the one that forms diastereomeric salts with the largest difference in solubility.[8]
Q3: What solvents are recommended for the crystallization of methylephedrine diastereomeric salts?
A3: The choice of solvent significantly impacts the efficiency of the resolution by influencing the solubility of the diastereomeric salts.[6] For the resolution of ephedrine analogs, common solvents include water, acetone, and alcohols like methanol (B129727) and ethanol.[6][9] Solvent screening is a crucial step in optimizing the resolution process.[5]
Q4: How can I accurately determine the enantiomeric excess of my this compound sample?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for determining the enantiomeric excess of chiral compounds.[9][10] This technique uses a chiral stationary phase to separate the enantiomers, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers.[9] Capillary electrophoresis is another effective analytical technique for chiral separation.[4]
Q5: What is "oiling out" and how can it be prevented during crystallization?
A5: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of solid crystals.[5] This is often due to high supersaturation or if the melting point of the salt is below the crystallization temperature.[11] To prevent this, you can try diluting the solution, cooling the solution more slowly, or using a different solvent system.[11]
Troubleshooting Guides
Low Enantiomeric Excess (e.e.)
| Symptom | Possible Cause | Suggested Solution |
| Low e.e. after diastereomeric salt resolution | The solubility difference between the diastereomeric salts is insufficient in the chosen solvent. | Screen different solvents or solvent mixtures to maximize the solubility difference.[5] Consider screening alternative chiral resolving agents.[5] |
| Co-crystallization of the undesired diastereomer. | Ensure a slow and controlled cooling rate during crystallization.[11] Multiple recrystallizations of the isolated diastereomeric salt can further enhance enantiomeric purity. | |
| Inaccurate stoichiometry of the resolving agent. | Carefully measure and use the correct molar ratio of the resolving agent to the racemic methylephedrine. | |
| Low e.e. after preferential crystallization | Nucleation of the counter-enantiomer. | Carefully control the level of supersaturation and the cooling rate.[4] Ensure the purity of the seed crystals. |
| The racemic mixture does not form a conglomerate. | This method is only suitable for conglomerate-forming systems. Confirm the solid-state properties of your racemic methylephedrine hydrochloride.[4] |
Poor or No Crystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystal formation | The solution is not sufficiently supersaturated. | Carefully evaporate some of the solvent to increase the concentration.[11] Add an "anti-solvent" (a solvent in which the salt is less soluble) to induce precipitation.[11] |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod to create nucleation sites.[11] Add a small seed crystal of the desired diastereomeric salt.[11] | |
| "Oiling out" of the product | The solution is too concentrated, or the cooling rate is too rapid. | Dilute the solution with more solvent and reheat to dissolve the oil, then cool slowly.[5] |
| Inappropriate solvent choice. | Select a solvent in which the diastereomeric salt is slightly more soluble or use a co-solvent system.[11] |
Data Presentation
The following table summarizes the results from a study on the resolution of racemic ephedrine hydrochloride, a close structural analog of methylephedrine hydrochloride. These results can serve as a starting point for optimizing the resolution of this compound.
| Resolving Agent | Solvent | Yield of (+)-Ephedrine (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (2R,3R)-DBTA·Na | Water | 92.5 | ~100 | [6] |
| (2R,3R)-DBTA·Na | Acetone | - | - | [6] |
| Quasi-enantiomeric mixture | Acetone | 77.5 | 29 | [6] |
Note: The yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-Methylephedrine with (2R,3R)-(+)-Dibenzoyltartaric Acid (DBTA)
This protocol is adapted from the successful resolution of the closely related ephedrine hydrochloride.[6]
Materials:
-
(±)-Methylephedrine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
(2R,3R)-(+)-Dibenzoyltartaric acid (DBTA)
-
Deionized water
-
Ammonium hydroxide (NH₄OH)
-
Methanol (for analysis)
-
Standard laboratory glassware
Procedure:
-
Liberation of the Free Base: In a suitable flask, dissolve (±)-methylephedrine hydrochloride in a minimal amount of water. Add a stoichiometric equivalent of NaOH to liberate the free base.
-
Salt Formation: To the aqueous solution of the methylephedrine free base, add 0.5 equivalents of (2R,3R)-(+)-DBTA.
-
Crystallization: Heat the mixture until all solids dissolve. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation. The diastereomeric salt of (+)-methylephedrine with (+)-DBTA is expected to preferentially crystallize.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold water.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of hot water.
-
Liberation of (+)-Methylephedrine: Suspend the purified diastereomeric salt in water and add concentrated NH₄OH until the solution is basic. This will precipitate the (+)-methylephedrine free base.
-
Isolation of (+)-Methylephedrine: Collect the precipitated (+)-methylephedrine by vacuum filtration, wash with cold water, and dry.
-
Formation of Hydrochloride Salt: The purified (+)-methylephedrine free base can be converted to the hydrochloride salt by standard methods, for example, by dissolving in a suitable solvent and bubbling with HCl gas.
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.
Protocol 2: Preferential Crystallization of (±)-N-Methylephedrine
This protocol is based on studies of the crystallization behavior of N-methylephedrine.[4]
Materials:
-
(±)-N-Methylephedrine
-
Solvent (e.g., isopropanol:water 1:3 by volume, or (2R, 3R)-diethyl tartrate)
-
Seed crystals of pure (+)-N-methylephedrine
-
Crystallization vessel with temperature control and stirring
-
Filtration apparatus
Procedure:
-
Preparation of Supersaturated Solution: Prepare a supersaturated solution of (±)-N-methylephedrine in the chosen solvent at a specific temperature. For example, a 49.20 wt.% solution in (2R, 3R)-diethyl tartrate at 35°C.[4]
-
Dissolution: Heat the solution to a temperature slightly above the saturation temperature (e.g., 38°C) and hold for a period (e.g., 60 minutes) to ensure complete dissolution of all solid material.[4]
-
Controlled Cooling: Cool the solution down to the desired crystallization temperature (e.g., 25°C) at a controlled rate (e.g., 10 K/h).[4]
-
Seeding: Once the crystallization temperature is reached, add a small amount of pure (+)-N-methylephedrine seed crystals (e.g., 50 mg).[4]
-
Crystallization: Allow the crystallization to proceed with gentle stirring. The (+)-enantiomer should preferentially crystallize on the seed crystals.
-
Monitoring: Monitor the enantiomeric excess of the mother liquor over time using a suitable analytical method (e.g., polarimetry or chiral HPLC) to determine the optimal time to harvest the crystals.
-
Isolation: Separate the crystals from the mother liquor by filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent and dry them.
-
Analysis: Determine the enantiomeric excess of the crystallized product.
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 5. zhugenyang.com [zhugenyang.com]
- 6. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures [mdpi.com]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. Chiral Drug Analysis in Forensic Chemistry: An Overview [mdpi.com]
- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor catalyst turnover in reactions involving (+)-Methylephedrine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (+)-Methylephedrine hydrochloride as a catalyst in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly poor catalyst turnover, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing low catalyst turnover or incomplete conversion in my reaction?
Low catalyst turnover is a frequent issue that can often be traced back to several key factors:
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be due to the presence of impurities in the reagents or solvent, or inherent instability at the reaction temperature.
-
Presence of Inhibitors: Even trace amounts of certain impurities can act as catalyst poisons, binding to the active sites and preventing the desired catalytic cycle. Water and other protic species are common inhibitors in reactions involving organometallic reagents.
-
Suboptimal Reaction Conditions: The temperature, solvent, and concentration of reactants and catalyst can significantly impact the reaction rate and catalyst stability.
-
Poor Reagent Quality: The purity of starting materials, especially the aldehyde and the organometallic reagent (e.g., diethylzinc), is crucial. Impurities can lead to side reactions that consume reagents and deactivate the catalyst.
Q2: My reaction has stalled, and analysis shows unreacted starting material. What steps can I take?
When a reaction stalls, a systematic approach to troubleshooting is recommended:
-
Analyze the Reaction Mixture: Use techniques like TLC, GC-MS, or NMR to confirm the presence of starting materials and identify any major side products.
-
Check Reagent and Solvent Purity: Ensure all reagents are of high purity and solvents are anhydrous, as moisture can quench organometallic reagents and deactivate the catalyst.
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they may also accelerate catalyst decomposition. Conversely, a temperature that is too low may result in a sluggish reaction. Experiment with a range of temperatures to find the optimal balance.
-
Vary Reagent Stoichiometry: An excess of the organometallic reagent can sometimes compensate for slow turnover, but may also lead to more side products.
Q3: How can I minimize the formation of side products?
The formation of byproducts is a common cause of reduced yield and can complicate purification. To minimize them:
-
Control the Rate of Addition: Slow, dropwise addition of the organometallic reagent to the mixture of the aldehyde and catalyst can help maintain a low concentration of the reactive species, reducing the likelihood of side reactions.
-
Optimize Temperature: Lowering the reaction temperature often increases selectivity and reduces the rate of side reactions.
-
Ensure an Inert Atmosphere: Reactions involving organometallic reagents are sensitive to air and moisture. Conducting the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) is critical.
Q4: Is it possible to regenerate and reuse the this compound catalyst?
While specific protocols for the regeneration of this compound are not extensively documented, general strategies for amino alcohol catalyst recovery can be attempted. After the reaction workup, the catalyst, being a salt, will likely reside in the aqueous phase. Acid-base extraction can be employed to isolate the free base, which can then be purified (e.g., by recrystallization or chromatography) and converted back to the hydrochloride salt. The effectiveness of regeneration will depend on the extent of catalyst decomposition during the reaction.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Poor Enantioselectivity
Poor enantiomeric excess (ee) is a critical issue in asymmetric synthesis. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action | Rationale |
| Impure Catalyst | Purify the this compound by recrystallization. | Impurities can interfere with the formation of the chiral catalytic complex. |
| Incorrect Catalyst Loading | Optimize the catalyst loading (typically 5-20 mol%). | Too little catalyst may result in a slow, non-selective background reaction, while too much can sometimes lead to aggregation or side reactions. |
| Suboptimal Temperature | Screen a range of temperatures (e.g., -78 °C to room temperature). | Enantioselectivity is often highly temperature-dependent. Lower temperatures generally favor higher ee. |
| Inappropriate Solvent | Test a variety of anhydrous, non-coordinating solvents (e.g., toluene, hexane, dichloromethane). | The solvent can influence the conformation and reactivity of the catalytic complex. |
| Presence of Water | Ensure all glassware is oven-dried and solvents are rigorously dried. | Water can react with the organometallic reagent and interfere with the chiral ligand. |
Guide 2: Overcoming Low Reaction Yield
A low yield of the desired product can be due to incomplete reaction or product loss during workup.
| Symptom | Possible Cause | Troubleshooting Step |
| Significant starting material remains | Incomplete reaction | Extend reaction time, increase temperature cautiously, or add more of the limiting reagent. |
| Presence of known side products | Competing side reactions | Optimize reaction conditions (temperature, concentration), use a more selective catalyst, or change the order of reagent addition. |
| Presence of unexpected products | Impure starting materials or solvent contamination | Verify the purity of all reagents and solvents. |
| Low isolated yield after workup | Product loss during extraction | Ensure complete transfer of all solutions, perform multiple extractions with smaller solvent volumes, and check the pH of the aqueous layer to ensure the product is in the desired form for efficient partitioning. |
| Emulsion formation during extraction | Add brine (saturated NaCl solution) to break up the emulsion or filter the mixture through celite. |
Data Presentation
The following table summarizes typical reaction parameters for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) using a chiral amino alcohol catalyst like this compound, which can serve as a starting point for optimization.
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 5 - 20 mol% | Higher loading may be needed for less reactive substrates. |
| Diethylzinc (Et2Zn) | 1.2 - 2.0 equivalents | An excess is generally used to ensure complete reaction. |
| Aldehyde | 1.0 equivalent | The limiting reagent. |
| Solvent | Toluene, Hexane, CH2Cl2 | Must be anhydrous. |
| Temperature | -78 °C to 25 °C | Lower temperatures often improve enantioselectivity. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC. |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol is a general guideline and should be optimized for each specific substrate.
-
Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous solvent (e.g., toluene, 5 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
-
Reaction:
-
Slowly add a solution of diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 eq) dropwise to the catalyst solution.
-
Stir the mixture for 30 minutes at the same temperature.
-
Add a solution of the aldehyde (1.0 mmol, 1.0 eq) in the same anhydrous solvent (2 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting reactions catalyzed by this compound.
Caption: A workflow for troubleshooting poor reaction outcomes.
Caption: Potential pathways for catalyst deactivation.
Preventing racemization during workup of (+)-Methylephedrine hydrochloride products
Welcome to the Technical Support Center for (+)-Methylephedrine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the workup of this compound products. Below you will find troubleshooting guides and frequently asked questions to help maintain the enantiomeric purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, maintaining its specific stereochemistry is critical as different enantiomers can have varied pharmacological activities and side effects. Racemization leads to a loss of the desired therapeutic effect and can introduce impurities that may have undesirable biological activities.
Q2: What are the primary causes of racemization in methylephedrine during workup?
A2: The primary drivers of racemization in methylephedrine and related ephedrine (B3423809) alkaloids are:
-
pH: The chiral center alpha to the phenyl group is susceptible to epimerization, particularly under basic (alkaline) conditions. The hydrogen atom at this position can be abstracted by a base, leading to the formation of a planar enolate-like intermediate, which can then be protonated from either side, resulting in a mixture of enantiomers.
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization, especially in the presence of acidic or basic catalysts.
-
Solvent: The choice of solvent can influence the rate of racemization. Protic solvents, in combination with basic conditions, can facilitate the proton exchange that leads to racemization.
Q3: Can racemization occur in the solid state?
A3: While racemization is most common in solution, it can occur in the solid state, although typically at a much slower rate. Factors such as residual solvent, impurities, and high temperatures during drying or storage can contribute to solid-state racemization.
Troubleshooting Guide: Preventing Racemization During Workup
This guide addresses specific issues that may arise during the experimental workup of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Optical Purity after Basic Extraction | Exposure to high pH during the extraction of the free base. | Maintain the pH of the aqueous layer as low as possible while still ensuring the deprotonation of the amine for extraction into the organic solvent. A pH range of 9-10 is generally recommended. Avoid prolonged exposure to the basic solution and work at reduced temperatures (0-5 °C). |
| Racemization During Solvent Removal | High temperatures used for solvent evaporation. | Use a rotary evaporator at a low temperature (e.g., <40 °C) and reduced pressure to remove the solvent. Avoid heating the free base for extended periods. |
| Decreased Enantiomeric Excess after Recrystallization | Racemization occurring in the crystallization solvent, potentially due to basic impurities or elevated temperatures. | Choose a neutral or slightly acidic solvent system for recrystallization. A mixture of ethanol (B145695) and diethyl ether or isopropanol (B130326) and hexane (B92381) can be effective. Ensure the solvent is free of basic impurities. Dissolve the hydrochloride salt at the minimum temperature required for complete dissolution. |
| Formation of Diastereomers | If working with a mixture of ephedrine and pseudoephedrine isomers, harsh conditions can cause epimerization at the carbon bearing the amino group. | While less common for methylephedrine under standard workup conditions, it's crucial to maintain mild conditions to prevent any potential epimerization. |
Experimental Protocols
Protocol 1: General Non-Racemizing Workup of (+)-Methylephedrine
This protocol outlines a general procedure for the workup of a reaction mixture containing (+)-methylephedrine to isolate the hydrochloride salt while minimizing racemization.
-
Quenching and Acidification:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl) to quench the reaction and adjust the pH to approximately 2-3. This protonates the amine and ensures it remains in the aqueous phase.
-
-
Extraction of Non-Basic Impurities:
-
Extract the acidic aqueous solution with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to remove any non-basic organic impurities. Repeat the extraction 2-3 times.
-
Discard the organic layers.
-
-
Basification and Extraction of the Free Base:
-
Cool the acidic aqueous layer to 0-5 °C.
-
Slowly add a cold, dilute basic solution (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) with vigorous stirring to raise the pH to 9-10. Monitor the pH carefully.
-
Immediately extract the liberated (+)-methylephedrine free base with a cold organic solvent (e.g., diethyl ether, ethyl acetate) 3-4 times.
-
-
Drying and Solvent Removal:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator at a bath temperature below 40 °C.
-
-
Formation and Isolation of the Hydrochloride Salt:
-
Dissolve the resulting free base oil in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum at a low temperature (<40 °C).
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Choose a solvent system in which the hydrochloride salt has good solubility at elevated temperatures and poor solubility at lower temperatures. Common systems include ethanol/diethyl ether, isopropanol/hexane, or methanol/ethyl acetate.
-
-
Dissolution:
-
In a clean flask, add the crude this compound and the primary solvent (e.g., ethanol).
-
Gently warm the mixture with stirring to the minimum temperature required to achieve complete dissolution. Avoid excessive heating.
-
-
Crystallization:
-
Slowly add the anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum at a temperature below 40 °C.
-
Visualizations
Caption: Mechanism of base-catalyzed racemization of (+)-methylephedrine.
Caption: Workflow for non-racemizing workup of this compound.
Technical Support Center: Scaling Up (+)-Methylephedrine Hydrochloride Mediated Reactions for Pilot Plant Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up (+)-methylephedrine hydrochloride mediated reactions, primarily focusing on the N-methylation of (+)-ephedrine hydrochloride via the Eschweiler-Clarke reaction for pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: The most prevalent and well-documented method for the N-methylation of (+)-ephedrine to produce (+)-methylephedrine is the Eschweiler-Clarke reaction. This reaction involves treating the starting amine with excess formaldehyde (B43269) and formic acid. The reaction is known for its high yields and the prevention of quaternary ammonium (B1175870) salt formation.[1]
Q2: What are the typical reagents and catalysts used in the synthesis of methylephedrine hydrochloride?
A2: The core reagents are (+)-ephedrine hydrochloride, formaldehyde (often as a 36% aqueous solution known as formalin), and formic acid (typically 85-90%).[2] Some patented processes suggest the use of catalysts to enhance the reaction rate, including metals like zinc powder or organic bases such as pyridine.[2]
Q3: What kind of yields can be expected when scaling up this reaction?
A3: Laboratory-scale experiments and related patents report very high yields for the Eschweiler-Clarke methylation of ephedrine (B3423809), often in the range of 97-98.2%.[2] However, maintaining such high yields during pilot plant scale-up can be challenging and depends on careful process optimization.
Q4: What are the primary safety concerns when scaling up this reaction?
A4: The primary safety concerns during the scale-up of the Eschweiler-Clarke reaction include:
-
Exothermic Reaction: The reaction can generate a significant amount of heat. Proper temperature control and heat dissipation are crucial to prevent runaway reactions.
-
Gas Evolution: The reaction produces carbon dioxide gas, which can lead to a pressure buildup in a closed reactor.[1] Adequate venting and pressure monitoring are essential.
-
Handling of Reagents: Formaldehyde is a known carcinogen and sensitizer, and formic acid is corrosive. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Q5: How is the final product, this compound, typically purified at a larger scale?
A5: Purification at scale often involves crystallization. After the reaction, the mixture is typically basified to precipitate the free base, which can then be extracted with an organic solvent. The hydrochloride salt is then reformed by adding hydrochloric acid, followed by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972) to achieve the desired purity.[2] The use of activated carbon can also aid in decolorizing the solution before crystallization.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete reaction due to insufficient heating or reaction time. | Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Ensure the reaction mixture is maintained at the optimal temperature (typically 80-110°C) for a sufficient duration.[2] |
| Suboptimal ratio of reagents. | Carefully control the molar ratios of (+)-ephedrine HCl, formaldehyde, and formic acid. Excess formic acid is often used to drive the reaction to completion.[3] | |
| Formation of Impurities | Side reactions due to excessive temperature or prolonged reaction times. | Optimize the reaction temperature and time. Analyze for potential side products and byproducts. |
| Low-quality starting materials. | Ensure the purity of (+)-ephedrine hydrochloride and other reagents before use. | |
| Difficult Product Isolation/Crystallization | Presence of unreacted starting materials or byproducts inhibiting crystallization. | Ensure the reaction has gone to completion. Consider an additional purification step, such as a wash of the organic extract, before crystallization. |
| Incorrect solvent or pH for crystallization. | Experiment with different crystallization solvents and ensure the pH is optimal for hydrochloride salt formation. | |
| Color in Final Product | Formation of colored impurities during the reaction. | Use activated carbon to treat the solution before the final crystallization step to remove colored impurities.[2] |
| Pressure Buildup in Reactor | Rapid evolution of carbon dioxide gas. | Ensure the reactor is equipped with an adequate pressure relief system and that the rate of heating is controlled to manage the rate of gas evolution. |
Experimental Protocols
Laboratory-Scale Synthesis of dl-Methylephedrine Hydrochloride (for reference)
This protocol is adapted from a patented method and should be adjusted for the (+)-enantiomer and scaled appropriately with proper safety precautions.[2]
Materials:
-
dl-Ephedrine hydrochloride: 8 g
-
36% Formalin: 3.6 g
-
85% Formic acid: 2.4 g
-
Zinc powder (catalyst): 0.1 g
-
Water
-
Hydrochloric acid
-
Activated carbon
-
Acetone
Procedure:
-
Combine 8 g of dl-ephedrine hydrochloride, 3.6 g of 36% formalin, 2.4 g of 85% formic acid, and 0.1 g of zinc powder in a suitable flask.
-
Heat the mixture in an oil bath at 100-110°C. The internal temperature will rise, and at approximately 50°C, the evolution of carbon dioxide will be observed.
-
Continue heating. The reaction is typically complete in about 30-60 minutes, indicated by the cessation of gas evolution.
-
To the reaction mixture, add 3.5 ml of water, 0.16 g of hydrochloric acid, and a small amount of activated carbon.
-
Heat the mixture to dissolve the solids and then filter.
-
Cool the filtrate to precipitate the dl-methylephedrine hydrochloride.
-
Collect the crystals by filtration and wash them with a small amount of acetone.
-
Dry the crystals to obtain the final product. The mother liquor can be concentrated to yield additional product.
Data Presentation
Table 1: Reagent Ratios and Reported Yields for Methylephedrine Synthesis
| Starting Material | Methylating Agent | Reducing Agent | Catalyst | Reported Yield | Reference |
| dl-Ephedrine HCl (8 g) | 36% Formalin (3.6 g) | 85% Formic Acid (2.4 g) | Zinc Powder (0.1 g) | 97% | [2] |
| dl-Ephedrine HCl (8 g) | 36% Formalin (3.6 g) | 85% Formic Acid (2.5 g) | Pyridine (0.3 g) | 98.2% | [2] |
| (-)-Ephedrine HCl (30.3 g) | 35% Formalin (15 g) | 85% Formic Acid (21.7 g) | None specified | 84% (of free base) | Not explicitly stated in provided text |
Visualizations
Experimental Workflow for Pilot Plant Production
Caption: Workflow for the pilot plant production of (+)-methylephedrine HCl.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
Validation & Comparative
A Researcher's Guide to Validating Enantiomeric Purity for Ephedrine-Derived Compounds
The stereoisomeric composition of pharmacologically active compounds is a critical quality attribute in drug development and manufacturing. For chiral molecules like ephedrine (B3423809) and its derivatives, enantiomers can exhibit significantly different physiological activities and toxicities. Therefore, robust and accurate analytical methods for determining enantiomeric purity are essential for ensuring drug safety and efficacy. This guide provides a comparative overview of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Overview of Key Analytical Techniques
The primary methods for the chiral separation and quantification of ephedrine enantiomers include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). More recent advances have also introduced Supercritical Fluid Chromatography (SFC) as a powerful alternative. Each technique offers a unique set of advantages and is suited to different analytical challenges.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques. Separation is typically achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. An alternative approach involves using an achiral column paired with a chiral detector, such as an optical rotation detector.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption. Enantiomeric resolution is accomplished by adding a chiral selector, such as a cyclodextrin, to the background electrolyte (BGE).[1][2] The selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under an electric field.
-
Gas Chromatography (GC): For volatile or semi-volatile compounds, GC provides excellent resolution. The analysis of chiral amines like ephedrine typically requires a derivatization step.[3] Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[3]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines the advantages of both GC and HPLC, offering fast and efficient separations. Chiral SFC is particularly effective for preparative-scale separations but is also a powerful analytical tool.[4]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, available equipment, and the specific ephedrine derivative being analyzed. The following table summarizes key performance parameters for different validated methods.
| Method | Technique | Key Parameters | LOD | LOQ | Linearity (R²) | Resolution (Rs) | Reference |
| HPLC-UV | Chiral HPLC | Column: Chiralpak AD-H (250x4.6 mm, 5µm) | 0.04% | 0.16% | >0.99 | >2.0 | [5] |
| HPLC-ORD/UV | Reversed-Phase HPLC | Achiral column with Optical Rotation/UV detection | 1.0 µg (injected) | N/A | 0.9997 | N/A | [6] |
| CEC | Capillary Electrochromatography | CSP: Penicillamine sulfonic acid immobilized on silica | 0.035% | 0.058% | 0.9998 | 4.77 | [7] |
| GC-MS | Chiral Derivatization (MTPA) | Column: 60m HP-5MS | 60 ng/mL | 80 ng/mL | N/A | Baseline | [3][8] |
| SFC-MS | Chiral SFC | Column: Trefoil AMY1 (150x2.1 mm, 2.5µm) | 0.2 µg/mL | 0.5 µg/mL | >0.99 | 1.2 | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available in the cited source.
Experimental Workflows and Method Selection
The process of validating enantiomeric purity follows a structured workflow, from sample preparation to data analysis. The choice of analytical technique is a critical decision point within this process.
References
- 1. Separation of enantiomers of ephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE, NMR and high resolution MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dea.gov [dea.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric impurity profiling in ephedrine samples by enantioselective capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faa.gov [faa.gov]
Efficacy of (+)-Methylephedrine Hydrochloride vs. Other Chiral Amino Alcohols in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable chiral ligand is a critical step in the development of enantioselective catalytic processes. Chiral amino alcohols represent a cornerstone class of ligands, widely employed in asymmetric synthesis due to their accessibility, modularity, and demonstrated efficacy in a variety of transformations. This guide provides a comparative analysis of the performance of (+)-N-Methylephedrine hydrochloride against other notable chiral amino alcohols. The primary benchmark for this comparison is the well-established enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), a classic carbon-carbon bond-forming reaction that serves to evaluate the effectiveness of chiral ligands.
Data Presentation: Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The efficacy of a chiral amino alcohol in the enantioselective addition of diethylzinc to benzaldehyde is principally evaluated by the chemical yield and the enantiomeric excess (e.e.) of the resulting chiral alcohol, (R)- or (S)-1-phenyl-1-propanol. The table below summarizes the performance of various chiral amino alcohols in this benchmark reaction.
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration of Product |
| (1S,2R)-(+)-N-Methylephedrine | 85 | 90 | R |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | >95 | 98 | S |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | 95 | 94 | R |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | 99 | 97 | S |
| Fructose-derived β-amino alcohol | up to 100 | up to 96 | Not specified |
Note: The data presented is compiled from various research sources for comparative purposes. Reaction conditions for each ligand may vary.
Experimental Protocols
A detailed experimental protocol for a benchmark reaction allows for the reproducible evaluation of catalyst performance. The following is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral amino alcohol ligand (e.g., (1S,2R)-(+)-N-Methylephedrine hydrochloride)
-
Diethylzinc (solution in hexanes or toluene)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene (B28343)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is charged with the chiral amino alcohol ligand (typically 2-10 mol%). The flask is purged with an inert atmosphere.
-
Ligand-Zinc Complex Formation: Anhydrous toluene is added to the flask, and the mixture is stirred until the ligand dissolves. The solution is then cooled to 0 °C in an ice bath. A solution of diethylzinc (typically 1.0 to 1.5 equivalents relative to the aldehyde) is added dropwise via syringe. The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the chiral zinc-ligand complex.
-
Aldehyde Addition: Freshly distilled benzaldehyde (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C or allowed to warm to room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification and Analysis: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 1-phenyl-1-propanol, is purified by flash column chromatography on silica (B1680970) gel. The chemical yield is determined from the mass of the purified product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Navigating Chiral Landscapes: A Comparative Guide to NMR Analysis of (+)-Methylephedrine Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric or diastereomeric excess is paramount. When (+)-Methylephedrine is employed as a chiral auxiliary, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful tool for analyzing the stereochemical outcome of a reaction. This guide provides a comprehensive comparison of NMR analysis techniques, focusing on the use of chiral shift reagents and other common methods for products derived from (+)-methylephedrine, supported by experimental data and detailed protocols.
The inherent chirality of (+)-methylephedrine allows for the synthesis of diastereomeric products, which, unlike enantiomers, exhibit distinct NMR spectra. This crucial difference forms the basis for quantitative analysis of stereoisomeric ratios. While direct NMR analysis of diastereomers is often feasible, the resolution of key signals can be challenging. To enhance spectral separation and facilitate accurate quantification, chiral shift reagents (CSRs) are frequently employed.
The Power of Separation: Chiral Shift Reagents in Action
Chiral Lanthanide Shift Reagents (CLSRs) are paramagnetic complexes that reversibly coordinate to Lewis basic sites in a substrate molecule, such as the nitrogen or oxygen atoms present in derivatives of (+)-methylephedrine. This interaction induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and orientation of the proton relative to the paramagnetic center.
When a chiral, enantiomerically pure CLSR is added to a solution of diastereomers, it forms two new transient diastereomeric complexes. These newly formed complexes have distinct magnetic environments, leading to the separation of previously overlapping signals in the ¹H NMR spectrum. The most commonly used CLSRs for this purpose is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), commonly known as Eu(hfc)₃.
Workflow for NMR Analysis with Chiral Shift Reagents
A Comparative Guide to Chiral Reducing Agents for the Enantioselective Reduction of Prochiral Ketones
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. The selection of an appropriate chiral reducing agent is paramount to achieving high yields and excellent enantiomeric excess (e.e.). This guide provides an objective comparison of four widely used classes of chiral reducing agents: Corey-Bakshi-Shibata (CBS) reagents, Noyori-type hydrogenation catalysts, BINAL-H, and Alpine-Borane.
Performance Comparison
The efficacy of these reducing agents is benchmarked against the reduction of acetophenone (B1666503), a common prochiral ketone. The following table summarizes their performance, highlighting the typical yields and enantioselectivities achieved under various reaction conditions.
| Prochiral Ketone | Chiral Reducing Agent/Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |
| Acetophenone | (S)-Me-CBS-oxazaborolidine (10 mol%) | Borane-THF | THF | 25 | 97 | 96 | (R) |
| Acetophenone | RuCl₂[(S)-xylbinap][(S)-daipen] | H₂ (8 atm) | 2-propanol | 25 | >99 | 99 | (R) |
| Acetophenone | (R)-BINAL-H | LiAlH₄ | THF | -78 | 90 | 92 | (R) |
| Acetophenone | (+)-Alpine-Borane | - | THF | 0 | 72 | 90 | (R) |
| 4'-Fluoroacetophenone | (R)-Me-CBS-oxazaborolidine (5-10 mol%) | Borane-DMS | THF | RT | >90 | >95 | (S) |
| α-Tetralone | (S)-Me-CBS-oxazaborolidine (10 mol%) | Borane-THF | THF | 25 | 100 | 85 | (R) |
Experimental Workflows and Selection Logic
The selection of an appropriate chiral reducing agent and the design of the experimental procedure are critical for a successful asymmetric reduction. Below are visualizations of a general experimental workflow and the logical considerations for choosing a suitable reagent.
Detailed Experimental Protocols
Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of a broad range of prochiral ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst, which is often generated in situ from a chiral amino alcohol and a borane (B79455) source.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol, 0.05 equiv.).
-
Add anhydrous THF (1 mL) followed by trimethylborate (12.5 µL, 0.11 mmol, 0.055 equiv.) at room temperature and stir the solution for 30 minutes.
-
Add an additional 1 mL of anhydrous THF, followed by 2 mL of 1 M borane-THF solution (2 mmol, 1 equiv.).
-
Slowly add a solution of acetophenone (240 mg, 234 µL, 2 mmol, 1 equiv.) in anhydrous THF (3 mL) over a period of at least 10 minutes.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding 1 M HCl and extracting with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Noyori Asymmetric Hydrogenation of a Prochiral Ketone
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones, particularly those with coordinating functional groups.[3] It employs a ruthenium catalyst bearing a chiral BINAP ligand and a chiral diamine ligand.
Materials:
-
RuCl₂[(R)-BINAP]
-
Prochiral ketone (e.g., acetylacetone)
-
Hydrogen gas
-
Schlenk flask
-
Parr bomb or similar high-pressure reactor
Procedure:
-
Charge a Schlenk flask with the prochiral ketone (e.g., acetylacetone, 315 mmol, 1.0 equiv.) and ethanol (32.3 mL).
-
Sparge the solution with nitrogen for 1 hour to remove dissolved oxygen.
-
In a nitrogen-filled glovebox, transfer the solution to a glass liner for the Parr reactor and add RuCl₂[(R)-BINAP] (0.1 mol%).
-
Seal the glass liner inside the Parr bomb and remove it from the glovebox.
-
Purge the Parr bomb with hydrogen gas and then pressurize to the desired pressure (e.g., 1100 psi).
-
Place the reactor in an oil bath at the desired temperature (e.g., 30 °C) and stir for the required reaction time (this can range from hours to days).
-
After the reaction is complete, carefully release the pressure.
-
Concentrate the reaction mixture in vacuo.
-
Purify the product by distillation under reduced pressure or column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
BINAL-H Reduction of Acetophenone
BINAL-H reagents are chiral hydride reagents prepared from lithium aluminum hydride and a chiral binaphthol ligand. They are particularly effective for the reduction of aryl alkyl ketones.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol (BINOL)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Methanol
-
Hydrochloric acid (1 M)
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
Preparation of the (R)-BINAL-H reagent: In a flame-dried flask under an inert atmosphere, dissolve (R)-(+)-BINOL in anhydrous THF.
-
Cool the solution to 0 °C and slowly add a solution of LiAlH₄ in THF.
-
Allow the mixture to stir at room temperature for a period to form the BINAL-H reagent.
-
Reduction: Cool the freshly prepared BINAL-H solution to -78 °C.
-
Slowly add a solution of acetophenone in anhydrous THF.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the reaction to warm to room temperature and perform an aqueous work-up with 1 M HCl.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Alpine-Borane Reduction of an α,β-Acetylenic Ketone
Alpine-Borane (B-3-pinanyl-9-borabicyclo[3.3.1]nonane) is a chiral organoborane reagent effective for the enantioselective reduction of certain prochiral carbonyl compounds, especially those with significant steric differentiation between the two substituents on the carbonyl group, such as α,β-acetylenic ketones.
Materials:
-
(+)-Alpine-Borane (0.5 M solution in THF)
-
α,β-Acetylenic ketone (e.g., 1-octyn-3-one)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the α,β-acetylenic ketone (10 mmol) in anhydrous THF (10 mL).
-
At room temperature, add the (+)-Alpine-Borane solution (22 mL of 0.5 M solution, 11 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes.
-
Stir the reaction mixture at 25 °C and monitor its progress by TLC or GC. For many acetylenic ketones, the reaction is complete within 2-4 hours.
-
After the reaction is complete, quench any unreacted borane by adding ethanolamine (0.5 mL) and stirring for 15 minutes.
-
Remove the THF under reduced pressure.
-
Add diethyl ether (30 mL) to the residue, followed by water (15 mL), and stir vigorously for 20 minutes to hydrolyze the borinic ester.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate in vacuo.
-
Purify the crude alcohol by distillation under reduced pressure or by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
References
Determining the Absolute Configuration of Products from (+)-Methylephedrine Hydrochloride Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an effective chiral auxiliary is a critical step in controlling the stereochemical outcome of a reaction. (+)-N-Methylephedrine hydrochloride, a readily available and inexpensive chiral compound, serves as a valuable precursor to a chiral auxiliary for the synthesis of enantiomerically enriched α-substituted carboxylic acids. This guide provides a comprehensive comparison of the performance of (+)-N-methylephedrine in asymmetric alkylation reactions, detailing experimental protocols and methods for determining the absolute configuration of the resulting products.
Performance in Asymmetric Alkylation
The core application of (+)-N-methylephedrine as a chiral auxiliary is in the diastereoselective alkylation of its corresponding N-acyl amides. The process involves the initial formation of an amide by reacting (+)-N-methylephedrine with an acylating agent. This amide is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (alkyl halide). The stereochemistry of the starting (+)-N-methylephedrine directs the approach of the electrophile, leading to the preferential formation of one diastereomer of the alkylated product. Subsequent hydrolysis of the amide cleaves the chiral auxiliary, which can often be recovered, yielding the desired enantiomerically enriched carboxylic acid.
While comprehensive comparative studies focusing solely on (+)-N-methylephedrine are limited in the readily available literature, extensive data exists for its diastereomer, (+)-pseudoephedrine. The stereochemical outcomes are analogous, and the data for pseudoephedrine amides provide a strong benchmark for the expected performance of N-methylephedrine amides.
Table 1: Diastereoselective Alkylation of (+)-Pseudoephedrine Amide Enolates (as an analogue for (+)-N-Methylephedrine Amides)
| Entry | N-Acyl Pseudoephedrine Amide | Alkyl Halide | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | N-Propionyl | n-Butyl iodide | >98:2 | 85 |
| 2 | N-Propionyl | Benzyl bromide | >98:2 | 92 |
| 3 | N-Butyryl | Methyl iodide | >98:2 | 88 |
| 4 | N-Phenylacetyl | Ethyl bromide | >97:3 | 90 |
Data is representative of typical results found in the literature for (+)-pseudoephedrine amides and serves as a strong predictor for reactions with (+)-N-methylephedrine amides under similar conditions.
Comparison with Other Chiral Auxiliaries
(+)-N-Methylephedrine offers a practical alternative to other well-established chiral auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam.
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Typical Diastereoselectivity (dr) | Cleavage Conditions | Advantages | Disadvantages |
| (+)-N-Methylephedrine Amide | >95:5 | Acidic or basic hydrolysis | Inexpensive, both enantiomers available, crystalline derivatives | May require strong conditions for cleavage |
| Evans Oxazolidinone | >99:1 | LiOH/H₂O₂ or other mild methods | High diastereoselectivity, well-studied | More expensive than ephedrine (B3423809) derivatives |
| Oppolzer's Camphorsultam | >98:2 | LiOH/H₂O₂ or reductive cleavage | High diastereoselectivity, crystalline derivatives | Can be difficult to remove, expensive |
Experimental Protocols
Preparation of the N-Acyl-(+)-N-Methylephedrine Amide
To a solution of (+)-N-methylephedrine (1.0 equiv.) and triethylamine (B128534) (1.5 equiv.) in anhydrous dichloromethane (B109758) at 0 °C is slowly added the desired acid chloride (1.1 equiv.). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can often be purified by recrystallization.
Diastereoselective Alkylation of the N-Acyl-(+)-N-Methylephedrine Amide
To a solution of diisopropylamine (B44863) (2.2 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (2.1 equiv.). The solution is warmed to 0 °C for 15 minutes before being re-cooled to -78 °C to form a lithium diisopropylamide (LDA) solution. In a separate flask, the N-acyl-(+)-N-methylephedrine amide (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. The freshly prepared LDA solution is then slowly added to the amide solution. After stirring for 30 minutes, the alkyl halide (1.5 equiv.) is added, and the reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
Cleavage of the Chiral Auxiliary to Yield the Enantiomerically Enriched Carboxylic Acid
The alkylated N-acyl-(+)-N-methylephedrine amide is dissolved in a mixture of dioxane and 6 M sulfuric acid (2:1) and heated at reflux for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether to remove the recovered chiral auxiliary. The aqueous layer is then made basic with NaOH and washed with diethyl ether to remove any remaining auxiliary. Finally, the aqueous layer is acidified with concentrated HCl and extracted with diethyl ether to isolate the α-substituted carboxylic acid. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR.
Determination of Absolute Configuration
The absolute configuration of the newly formed stereocenter in the α-substituted carboxylic acid is determined by the stereochemistry of the (+)-N-methylephedrine auxiliary and the reaction mechanism. For alkylations of N-acyl amides derived from (+)-(1R,2S)-N-methylephedrine, the resulting α-substituted carboxylic acid is typically of the (S)-configuration. However, experimental verification is crucial.
Several methods can be employed to determine the absolute configuration of the final product:
-
X-ray Crystallography : If the product or a suitable derivative can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration.[1]
-
NMR Spectroscopy with Chiral Derivatizing Agents : The Mosher's method, which involves forming diastereomeric esters or amides with a chiral reagent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), can be used.[1] Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomers allows for the assignment of the absolute configuration.
-
Chiroptical Methods : Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) compare the experimental spectrum of the product with theoretically calculated spectra for each enantiomer to determine the absolute configuration.[1]
-
Chemical Correlation : The product can be chemically converted to a compound of known absolute configuration, thereby establishing its stereochemistry.
Signaling Pathways and Experimental Workflows
References
A Comparative Cost-Benefit Analysis of Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that directly impacts the efficiency, cost-effectiveness, and overall success of an asymmetric synthesis campaign. Chiral auxiliaries are powerful tools for controlling stereochemistry, but their use involves a trade-off between performance, cost, and the practicality of their application and removal. This guide provides an objective comparison of four widely used chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, pseudoephedrine, and 8-phenylmenthol, supported by experimental data to inform your selection process.
Performance and Cost Comparison
The ideal chiral auxiliary offers high stereoselectivity, excellent yields, low cost, and high recoverability for reuse. The following tables summarize the performance and approximate costs of these four common auxiliaries in representative asymmetric reactions.
Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions
| Chiral Auxiliary | Representative Reaction | Substrate | Diastereomeric Excess (de) / Diastereomeric Ratio (dr) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Asymmetric Aldol (B89426) Reaction | N-Propionyl oxazolidinone and Isobutyraldehyde (B47883) | >99% de | 85-95% |
| (1S)-(-)-2,10-Camphorsultam | Asymmetric Diels-Alder Reaction | N-Acryloyl camphorsultam and Cyclopentadiene (B3395910) | >98% de[1] | 95%[1] |
| (1R,2R)-(-)-Pseudoephedrine | Asymmetric Alkylation | N-Propionyl pseudoephedrine amide and Benzyl bromide | 95:5 dr | 90% |
| (-)-8-Phenylmenthol | Asymmetric Diels-Alder Reaction | (-)-8-Phenylmenthyl acrylate (B77674) and Cyclopentadiene | 99% de | 85% |
Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Approximate Cost (USD/g) | Recyclability | Typical Recovery Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | $15 - $40[2][3][4][5] | Yes | >95% |
| (1S)-(-)-2,10-Camphorsultam | $30 - $60 | Yes | 71-79% (crude)[6] |
| (1R,2R)-(-)-Pseudoephedrine | $10 - $15 | Yes | High, can be recycled multiple times[7] |
| (-)-8-Phenylmenthol | $300 - $700[8][9] | Yes | High |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful implementation of chiral auxiliary-based syntheses. Below are representative procedures for key asymmetric transformations using the discussed auxiliaries.
Asymmetric Aldol Reaction using (S)-4-Benzyl-2-oxazolidinone
This protocol describes a typical Evans asymmetric syn-aldol reaction.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (n-Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Isobutyraldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is stirred for 30 minutes at -78 °C before warming to 0 °C for 30 minutes.
-
Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in anhydrous Et₂O and cooled to 0 °C. n-Bu₂BOTf (1.1 eq) is added, followed by the dropwise addition of Et₃N (1.2 eq). The mixture is stirred for 30 minutes.
-
Aldol Addition: The reaction is cooled to -78 °C, and isobutyraldehyde (1.5 eq) is added dropwise. The mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The layers are separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric excess is determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The aldol adduct is dissolved in a mixture of THF and water, and lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) are added to cleave the auxiliary, which can then be recovered.
Asymmetric Diels-Alder Reaction using (1S)-(-)-2,10-Camphorsultam
This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.[1]
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Diethylaluminum chloride (Et₂AlCl)
-
Cyclopentadiene (freshly cracked)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acylation: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) and Et₃N (1.2 eq) in anhydrous CH₂Cl₂ at 0 °C is added acryloyl chloride (1.1 eq) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Diels-Alder Reaction: The resulting N-acryloyl camphorsultam is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Et₂AlCl (1.1 eq) is added, and the mixture is stirred for 15 minutes. Freshly cracked cyclopentadiene (2.0 eq) is then added dropwise. The reaction is stirred at -78 °C for 3 hours.[1]
-
Work-up: The reaction is quenched with saturated aqueous NaHCO₃. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by flash chromatography. The diastereomeric excess is determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The Diels-Alder adduct can be treated with reagents such as lithium aluminum hydride (LiAlH₄) to afford the corresponding chiral alcohol, allowing for the recovery of the camphorsultam auxiliary.
Asymmetric Alkylation using (1R,2R)-(-)-Pseudoephedrine
This protocol describes the highly diastereoselective alkylation of a pseudoephedrine amide enolate.
Materials:
-
(1R,2R)-(-)-Pseudoephedrine
-
Propionic anhydride (B1165640)
-
Lithium diisopropylamide (LDA)
-
Anhydrous lithium chloride (LiCl)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Amide Formation: (1R,2R)-(-)-Pseudoephedrine (1.0 eq) is reacted with propionic anhydride (1.2 eq) in pyridine (B92270) at room temperature to form the corresponding N-propionyl amide.
-
Enolate Formation and Alkylation: A solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (5.0 eq) in anhydrous THF is cooled to -78 °C. A freshly prepared solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours before warming to 0 °C for 1 hour.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by flash chromatography or recrystallization. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid and recover the pseudoephedrine auxiliary.[10]
Asymmetric Diels-Alder Reaction using (-)-8-Phenylmenthol
This protocol details the use of a (-)-8-phenylmenthol-derived acrylate in a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
(-)-8-Phenylmenthol
-
Acryloyl chloride
-
Pyridine
-
Titanium tetrachloride (TiCl₄)
-
Cyclopentadiene (freshly cracked)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Esterification: (-)-8-Phenylmenthol (1.0 eq) is reacted with acryloyl chloride (1.1 eq) in the presence of pyridine (1.2 eq) in anhydrous CH₂Cl₂ at 0 °C to form (-)-8-phenylmenthyl acrylate.
-
Diels-Alder Reaction: The acrylate ester (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. TiCl₄ (1.1 eq) is added dropwise, and the mixture is stirred for 15 minutes. Freshly cracked cyclopentadiene (2.0 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.
-
Work-up: The reaction is quenched with saturated aqueous NaHCO₃. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by flash chromatography. The diastereomeric excess is determined by ¹H NMR or chiral HPLC analysis.
-
Auxiliary Cleavage: The ester can be hydrolyzed (e.g., with LiOH) or reduced (e.g., with LiAlH₄) to remove the chiral auxiliary, which can be recovered by chromatography.
Visualizing the Asymmetric Synthesis Workflow
The following diagrams illustrate the general workflow of asymmetric synthesis using a chiral auxiliary and the logical relationship in the decision-making process for selecting an appropriate auxiliary.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of performance, cost, and practicality.
-
Evans' oxazolidinones offer excellent stereocontrol in aldol reactions and are derived from readily available amino acids, making them a popular and reliable choice.
-
Oppolzer's camphorsultam provides high diastereoselectivity in a range of reactions, particularly Diels-Alder reactions, and its rigidity often leads to highly predictable outcomes.
-
Pseudoephedrine stands out as a highly cost-effective auxiliary for asymmetric alkylations, offering good performance and ease of recycling.
-
8-Phenylmenthol , while being the most expensive of the four, delivers exceptional stereoselectivity in Diels-Alder reactions due to its significant steric bulk.
By evaluating the specific requirements of their synthetic targets against the data and protocols presented in this guide, researchers can make informed decisions to optimize their asymmetric synthesis strategies, balancing the need for high stereochemical purity with practical and economic considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. (S)-4-Benzyl-2-oxazolidinone | 90719-32-7 | FB18330 [biosynth.com]
- 4. (S)-4-苄基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-(-)-4-Benzyl-2-oxazolidinone, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (-)-8-Phenylmenthol, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Performance Showdown: Immobilized vs. Homogeneous (+)-Methylephedrine Hydrochloride Catalysts
A comprehensive guide for researchers and drug development professionals on the comparative performance of immobilized and homogeneous (+)-methylephedrine hydrochloride and its ephedrine-based analogues in enantioselective catalysis. This report details experimental data, protocols, and catalytic pathways to inform catalyst selection and process optimization.
The quest for efficient, selective, and sustainable chemical synthesis has led to extensive research into catalytic systems. Chiral catalysts, such as those derived from this compound, are pivotal in the production of enantiomerically pure compounds, a critical aspect of drug development. While homogeneous catalysts have traditionally been favored for their high activity and selectivity, their separation from the reaction mixture and subsequent reuse pose significant challenges. Immobilization of these catalysts on solid supports offers a promising solution to these drawbacks. This guide provides a detailed comparison of the performance of immobilized versus homogeneous ephedrine-based catalysts, with a focus on this compound analogues, in key enantioselective reactions.
Executive Summary: A Tale of Two Reactions
The performance of immobilized ephedrine-based catalysts is highly dependent on the specific reaction and the immobilization strategy employed. A direct comparison of homogeneous and magnetic nanoparticle-immobilized ephedrine-derived catalysts reveals a stark contrast in performance between two important carbon-carbon bond-forming reactions: the enantioselective addition of diethylzinc (B1219324) to aldehydes and the Henry (nitroaldol) reaction.
For the enantioselective addition of diethylzinc to aldehydes , the homogeneous catalysts demonstrated moderate catalytic activity, whereas the magnetic nanoparticle-immobilized catalyst was found to be ineffective, with results comparable to the uncatalyzed reaction.[1][2] This suggests that for this particular reaction, the immobilization strategy hindered the catalytic activity, possibly due to reduced accessibility of the catalytic sites.[1]
In contrast, for the Henry reaction , the immobilized nanocatalyst exhibited reasonable results and, crucially, could be easily recovered and reused for multiple cycles without a significant loss of activity.[1] This highlights the primary advantage of heterogenization: enhanced catalyst stability and reusability, which are key for sustainable and cost-effective chemical processes.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from comparative studies of homogeneous and immobilized ephedrine-based catalysts.
Enantioselective Addition of Diethylzinc to Aldehydes
This reaction is a benchmark for testing the efficacy of chiral catalysts. The data below is from a study comparing homogeneous ephedrine-derived catalysts (3c and 3d) with a magnetic nanoparticle-immobilized counterpart (3a).
| Catalyst | Substrate (Aldehyde) | Yield (%) | Enantiomeric Excess (ee, %) |
| Homogeneous (3c) | Benzaldehyde | >95 | 45 |
| 4-Methoxybenzaldehyde | >95 | 42 | |
| 4-Bromobenzaldehyde | >95 | 78 | |
| 4-Cyanobenzaldehyde | >95 | 38 | |
| Homogeneous (3d) | Benzaldehyde | >95 | 40 |
| 4-Methoxybenzaldehyde | >95 | 40 | |
| 4-Bromobenzaldehyde | >95 | 78 | |
| 4-Cyanobenzaldehyde | >95 | 38 | |
| Immobilized (3a) | Benzaldehyde | 25 | 10 |
| Immobilized (3a) + BuLi | Benzaldehyde | 22 | 18 |
| Immobilized (3a) - silylated | Benzaldehyde | 20 | 3 |
| Immobilized (3b) | Benzaldehyde | 15 | 0 |
| Uncatalyzed | o-Methoxybenzaldehyde | 25 | 0 |
Data sourced from Primitivo et al. (2022).[1]
Henry (Nitroaldol) Reaction
The Henry reaction is another fundamental carbon-carbon bond-forming reaction. The data below showcases the performance of the immobilized catalyst (3a) and its reusability.
| Catalyst | Substrate (Aldehyde) | Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| Immobilized (3a) | Benzaldehyde | 1 | >95 | 45 |
| 4-Methoxybenzaldehyde | 1 | >95 | 50 | |
| 4-Chlorobenzaldehyde | 1 | >95 | 60 | |
| 4-Bromobenzaldehyde | 1 | >95 | 65 | |
| 2-Naphthaldehyde | 1 | >95 | 70 | |
| Immobilized (3a) Reusability | Benzaldehyde | 1 | >95 | 45 |
| 2 | >95 | 45 | ||
| 3 | >95 | 42 |
Data sourced from Primitivo et al. (2022).[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic research.
Synthesis of Magnetic Nanoparticle-Supported Ephedrine (B3423809) Catalyst (3a)
The immobilization of the ephedrine-based ligand onto magnetic nanoparticles involves a multi-step process:
-
Synthesis of Azido-Functionalized Magnetic Nanoparticles (5):
-
Core-shell Fe₃O₄@SiO₂ nanoparticles are first functionalized with (3-iodopropyl)trimethoxysilane.
-
The resulting iodo-functionalized nanoparticles are then reacted with sodium azide (B81097) to introduce the azide group.
-
-
Synthesis of the Anchorable Ephedrine Ligand (4a):
-
Ephedrine is reacted with a suitable substrate containing a terminal alkyne and a leaving group (e.g., a tosylate) via nucleophilic substitution to introduce the anchorable alkyne functionality.
-
-
Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
The azido-functionalized nanoparticles (5) and the alkyne-functionalized ephedrine ligand (4a) are reacted in the presence of a copper(I) catalyst to form a stable triazole linkage, resulting in the immobilized catalyst (3a).[1]
-
General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
-
In a reaction vessel under an inert atmosphere, the catalyst (homogeneous or immobilized, 6 mol%) is suspended in toluene.
-
The reaction mixture is cooled to 0 °C.
-
The aldehyde substrate is added, followed by the dropwise addition of a solution of diethylzinc in hexane.
-
The reaction is stirred at 0 °C for a specified time (e.g., 6 hours).
-
The reaction is quenched, and the product is isolated and purified.
-
The yield is determined by NMR analysis, and the enantiomeric excess is determined by chiral HPLC analysis.[1]
General Procedure for the Henry Reaction
-
The catalyst (immobilized, 10 mol%) and a copper(II) acetate (B1210297) co-catalyst (10 mol%) are placed in a reaction vessel.
-
The aldehyde substrate and nitromethane (B149229) are added in a suitable solvent (e.g., 2-propanol).
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 72 hours).
-
For the immobilized catalyst, it is recovered by magnetic decantation, washed, and can be reused.
-
The product is isolated from the supernatant, and the yield and enantiomeric excess are determined.[1]
Visualizing the Process: Diagrams and Pathways
Visual representations are essential for understanding complex experimental workflows and catalytic cycles.
Caption: Experimental workflow for the synthesis and application of the immobilized ephedrine catalyst.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Conclusion
The decision to use an immobilized or homogeneous this compound-type catalyst is not straightforward and depends heavily on the specific application.
-
Homogeneous catalysts may be the preferred choice when maximizing activity and enantioselectivity for a specific reaction, such as the diethylzinc addition to aldehydes, is the primary goal and catalyst recovery is a secondary concern.
-
Immobilized catalysts are advantageous when catalyst reusability, process simplification, and sustainability are critical. As demonstrated in the Henry reaction, successful immobilization can lead to a robust and recyclable catalytic system, making it highly suitable for industrial-scale applications and continuous flow processes.
The poor performance of the immobilized catalyst in the diethylzinc addition highlights a critical area for future research: the development of optimized immobilization strategies, including the choice of support material, linker, and immobilization technique, to preserve or even enhance the intrinsic catalytic properties of the homogeneous catalyst. Further studies exploring different supports, such as polymers or other inorganic materials, may yield immobilized catalysts with improved performance in a wider range of reactions.
References
Cross-Validation of Enantiomeric Excess: A Comparative Guide to Polarimetry and Chromatography
The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical industry, where the therapeutic activity of a chiral drug can be confined to a single enantiomer, while the other may be inactive or even harmful.[1] Consequently, robust and reliable methods for quantifying the enantiomeric purity of drug substances are paramount. This guide provides a detailed comparison of two common techniques for determining enantiomeric excess: polarimetry and chiral chromatography, offering insights into their principles, experimental protocols, and comparative performance to aid researchers, scientists, and drug development professionals in selecting the appropriate methodology and cross-validating their results.
Fundamental Principles
Polarimetry is a traditional and rapid method based on the principle that enantiomers rotate plane-polarized light in opposite directions.[2] The extent of this rotation, known as the observed rotation (α), is directly proportional to the concentration of the chiral substance, the path length of the light through the sample, and the specific rotation [α], a characteristic physical property of the compound under defined conditions (temperature and wavelength).[3][4] An enantiomerically pure sample will exhibit a maximum specific rotation, while a racemic mixture (a 50:50 mixture of both enantiomers) will show no optical rotation.[3][5] The enantiomeric excess can be calculated by comparing the specific rotation of a sample to the specific rotation of a pure enantiomer.[4]
Chiral Chromatography , particularly High-Performance Liquid Chromatography (HPLC), has become the gold standard for the separation and quantification of enantiomers due to its high accuracy and resolution.[1][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and, consequently, their separation.[2][7] The separated enantiomers are then detected, typically by a UV detector, and the peak areas of the two enantiomer signals are integrated.[2] The enantiomeric excess is calculated from the relative peak areas of the major and minor enantiomers.[8]
Comparative Analysis of Key Performance Characteristics
The choice between polarimetry and chiral chromatography for determining enantiomeric excess depends on various factors, including the stage of drug development, the nature of the sample, and the required level of accuracy and sensitivity. The following table summarizes the key performance characteristics of each technique.
| Parameter | Polarimetry | Chiral Chromatography (HPLC) |
| Principle | Measurement of the rotation of plane-polarized light by a chiral sample.[9] | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[1] |
| Sample Requirements | Requires a relatively pure sample with a known specific rotation of the pure enantiomer. | Can analyze complex mixtures, requires method development for specific compounds.[10] |
| Sensitivity | Lower sensitivity, may not be suitable for trace analysis.[11] | High sensitivity, capable of detecting trace enantiomeric impurities.[12] |
| Accuracy & Precision | Accuracy can be affected by impurities and experimental conditions.[5] | High accuracy and precision, considered the industry standard.[1][12] |
| Throughput | High throughput, rapid measurements.[2] | Lower throughput due to chromatographic run times. |
| Destructive? | No, the sample can be recovered.[2] | Yes, the sample is typically consumed during analysis.[2] |
| Quantitative Analysis | Provides a bulk measurement of optical rotation. | Provides quantitative separation and measurement of each enantiomer.[2] |
| Information Provided | Enantiomeric excess (optical purity). | Enantiomeric excess, retention times, and peak purity. |
Experimental Protocols
Polarimetry: Determination of Enantiomeric Excess
This protocol outlines the general steps for determining the enantiomeric excess of a sample using a polarimeter.
1. Preparation of Standard and Sample Solutions:
-
Accurately prepare a solution of an enantiomerically pure standard of the compound at a known concentration in a suitable optically inactive solvent.[2][3]
-
Prepare a solution of the sample to be analyzed at the same concentration as the standard solution.[2]
2. Instrument Calibration and Measurement:
-
Turn on the polarimeter and allow it to warm up for at least 10 minutes.[3]
-
Calibrate the instrument by first zeroing it with a cell filled with the pure solvent (blank).[2][3]
-
Rinse and fill the polarimeter cell with the standard solution and measure the optical rotation to determine the specific rotation ([α]max) of the pure enantiomer.[2]
-
Rinse and fill the cell with the sample solution and measure its optical rotation ([α]obs).[3]
3. Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = ([α]obs / [α]max) * 100[4]
Chiral HPLC: Determination of Enantiomeric Excess
This protocol provides a general methodology for determining enantiomeric excess using chiral HPLC.
1. Method Development:
-
Select an appropriate chiral stationary phase (e.g., polysaccharide-based columns).[2]
-
Optimize the mobile phase composition (e.g., a mixture of hexane (B92381) and isopropanol (B130326) for normal phase) to achieve baseline separation of the enantiomers.[2]
-
Set the flow rate (typically 0.5-1.5 mL/min) and column temperature.[2]
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[2]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
3. Chromatographic Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.[1]
-
Inject a racemic standard of the compound to determine the retention times of the two enantiomers.[2]
-
Inject the sample solution.[2]
-
Detect the enantiomers using a suitable detector, most commonly a UV detector, at an appropriate wavelength.[2][11]
4. Quantification and Calculation:
-
Integrate the peak areas of the two enantiomer signals.[2]
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100[2][8]
Visualizing the Workflows and Comparison
The following diagrams, created using the DOT language, illustrate the experimental workflows for determining enantiomeric excess using polarimetry and chiral chromatography, and provide a logical comparison of the two techniques.
Caption: Experimental workflow for enantiomeric excess determination using polarimetry.
Caption: General experimental workflow for determining enantiomeric excess using chiral chromatography.
Caption: Comparison of key attributes between polarimetry and chiral chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 4. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. physicsforums.com [physicsforums.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uma.es [uma.es]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (+)-Methylephedrine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Methylephedrine hydrochloride, a compound that requires careful management due to its potential hazards.
Safety and Hazard Information
This compound is classified with several health hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, adherence to strict safety protocols during handling and disposal is critical.
Table 1: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Causes skin irritation | Skin irritation (Category 2)[1] | Wear compatible chemical-resistant gloves.[1] |
| Causes serious eye irritation | Eye irritation (Category 2)[1] | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3)[1] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Disposal Protocol
The primary recommended method for the disposal of this compound is incineration.[1] This procedure should be carried out by a licensed professional waste disposal service. It is crucial to comply with all local, regional, and national regulations regarding chemical waste disposal.[1][2]
Step-by-Step Disposal Procedure:
-
Consult Regulations: Before initiating any disposal procedure, consult your institution's environmental health and safety (EHS) office and review all applicable local, regional, and national regulations for chemical waste disposal.
-
Package for Disposal:
-
Ensure the this compound waste is securely sealed in a clearly labeled and appropriate container.
-
The container should be suitable for transport to a licensed waste disposal facility.
-
-
Arrange for Professional Disposal:
-
Contact a certified chemical waste management company to handle the collection, transport, and final disposal of the material.[3]
-
Provide the waste management company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Incineration Method:
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate personnel from the affected area and ensure adequate ventilation.[1]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so.[2]
-
Clean-up:
-
Wear appropriate personal protective equipment (PPE) as outlined in Table 1.
-
For powder spills, cover with a plastic sheet or tarp to minimize spreading.[2]
-
Mechanically take up the spilled material and place it in appropriate containers for disposal.[2] Avoid creating dust.[2]
-
Thoroughly clean the contaminated surface.[2]
-
-
Disposal of Clean-up Material: All contaminated materials used for clean-up should be placed in a sealed container, labeled appropriately, and disposed of as hazardous waste according to the procedures outlined above.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
